Fluoxetine hydrochloride
Description
Historical Context of Serotonin (B10506) Reuptake Inhibition Research
The journey towards understanding serotonin's role in the brain and the concept of its reuptake inhibition began in the mid-20th century.
Early Discoveries: The discovery of serotonin (5-hydroxytryptamine or 5-HT) in the brain in the early 1950s was a critical first step. nih.gov Initial research began to link this neurotransmitter to mood and behavior. mhanational.org By the 1960s, the "monoamine hypothesis" of depression started to take shape, suggesting that a deficiency in monoamine neurotransmitters like serotonin could be a cause of depression. nih.govlongdom.org
The Reuptake Concept: Scientists discovered that after a neuron releases serotonin to transmit a signal, a transporter protein pumps it back into the presynaptic neuron in a process called reuptake. This mechanism terminates the signal. The idea emerged that inhibiting this reuptake process could increase the amount of serotonin available in the synapse, thereby enhancing neurotransmission. mayoclinic.org
Early Antidepressants: The first generation of antidepressants, the monoamine oxidase inhibitors (MAOIs) and tricyclic antidepressants (TCAs), were discovered in the 1950s. wikipedia.orgmidcitytms.com While effective for some, they had significant side effects due to their non-selective action on various neurotransmitter systems. wikipedia.orgmdpi.com TCAs, for instance, were found to block the reuptake of both serotonin and norepinephrine (B1679862). nih.gov
The Serotonergic Theory of Depression: In 1969, the discovery that TCAs could block serotonin reuptake led to the postulation of the serotonergic theory of depression, which focused specifically on a deficit of serotonin in certain brain regions. cambridge.org This theory laid the groundwork for the development of more targeted therapies. nih.govresearchgate.net
Evolution of Selective Serotonin Reuptake Inhibitors (SSRIs) in Neuropsychopharmacology
The development of SSRIs was a direct result of the quest for a more selective and better-tolerated antidepressant. This represented a shift towards rational drug design, aiming to target specific biological sites to maximize therapeutic effects while minimizing unwanted side effects. wikipedia.orgnih.gov
The Search for Selectivity: In the early 1970s, researchers at Eli Lilly and Company began a project to develop a compound that would selectively inhibit the reuptake of serotonin. wikipedia.orgnih.gov This endeavor was based on the hypothesis that enhancing serotonin neurotransmission would be an effective antidepressant mechanism. nih.govresearchgate.net
The Discovery of Fluoxetine (B1211875): Scientists Bryan Molloy, Ray Fuller, and David T. Wong were instrumental in this research. wikipedia.org They synthesized and tested a series of compounds, leading to the identification of fluoxetine (initially known as LY110140) in 1974 as a potent and selective inhibitor of serotonin reuptake. nih.gov Preclinical studies confirmed its potential as an antidepressant. nih.gov
The First SSRIs to Market: While fluoxetine was the first SSRI to gain widespread use in the United States, another SSRI, zimelidine, was marketed in Europe in 1982. wikipedia.orgnih.gov However, zimelidine was later withdrawn due to associations with serious side effects. wikipedia.org
Fluoxetine's Impact: The FDA approved fluoxetine for the treatment of depression in 1987. nih.govresearchgate.net Its introduction was hailed as a significant advancement due to its improved side effect profile compared to older antidepressants. wikipedia.org The success of fluoxetine spurred the development of other SSRIs, including paroxetine (B1678475), sertraline (B1200038), citalopram (B1669093), escitalopram, and fluvoxamine (B1237835). wikipedia.org
Mechanism of Action: SSRIs, including fluoxetine, work by blocking the serotonin transporter (SERT) protein on the presynaptic neuron. wikipedia.orgnih.gov This blockage prevents the reabsorption of serotonin, leading to an increased concentration of the neurotransmitter in the synaptic cleft, thereby enhancing its effect on the postsynaptic neuron. wikipedia.orgmayoclinic.org Fluoxetine also exhibits some activity at 5-HT2A and 5-HT2C receptors. nih.gov
Table 1: Key Milestones in the Development of Serotonin Reuptake Inhibitors
| Year | Milestone | Significance |
|---|---|---|
| Early 1950s | Discovery of serotonin in the brain. nih.gov | Laid the foundation for understanding its role in neuropsychiatry. |
| 1950s | Introduction of MAOIs and TCAs. wikipedia.org | First generation of antidepressants, though non-selective. |
| 1969 | Postulation of the serotonergic theory of depression. cambridge.org | Focused research efforts on serotonin's role in depression. |
| 1974 | Identification of fluoxetine as a selective serotonin reuptake inhibitor. nih.gov | Marked a key step in the rational design of a new class of antidepressants. |
| 1982 | Zimelidine marketed in Europe. wikipedia.orgnih.gov | The first SSRI to be commercially available. |
| 1987 | FDA approval of fluoxetine (Prozac). nih.govresearchgate.net | Ushered in the era of SSRIs in the United States. |
Table 2: Comparison of Early Antidepressant Classes
| Drug Class | Primary Mechanism of Action | Selectivity |
|---|---|---|
| Monoamine Oxidase Inhibitors (MAOIs) | Inhibit the enzyme monoamine oxidase, which breaks down neurotransmitters. | Non-selective, affects serotonin, norepinephrine, and dopamine (B1211576). |
| Tricyclic Antidepressants (TCAs) | Block the reuptake of serotonin and norepinephrine. nih.gov | Non-selective, also affects other neurotransmitter receptors. |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Selectively block the reuptake of serotonin. wikipedia.orgmayoclinic.org | High selectivity for the serotonin transporter. |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO.ClH/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;/h2-10,16,21H,11-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYXAJPCNFJEHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020635 | |
| Record name | Fluoxetine hydrochloride | |
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Molecular Weight |
345.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Sol (mg/mL): methanol, ethanol >100; acetone, acetonitrile, chloroform 33-100; dichloromethane 5-10; ethyl acetate 2-2.5; toluene, cyclohexane, hexane 0.5-0.67, Maximum sol in water: 14 mg/mL | |
| Record name | FLUOXETINE HYDROCHLORIDE | |
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Color/Form |
White to off-white crystalline solid | |
CAS No. |
56296-78-7, 54910-89-3, 59333-67-4 | |
| Record name | Reconcile | |
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| Record name | Fluoxetine hydrochloride [USAN:USP] | |
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| Record name | fluoxetine | |
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| Record name | Fluoxetine hydrochloride | |
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| Record name | Benzenepropanamine, N-methyl-γ-[4-(trifluoromethyl)phenoxy]-, hydrochloride (1:1) | |
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| Record name | FLUOXETINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | FLUOXETINE HYDROCHLORIDE | |
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Melting Point |
158.4-158.9 °C, Crystals from ethyl acetate-methanol, mp: 179-182 °C /Oxalate/ | |
| Record name | FLUOXETINE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6633 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Pharmacology of Fluoxetine Hydrochloride
Mechanism of Action at the Synaptic Level
The principal therapeutic effects of fluoxetine (B1211875) are attributed to its ability to modulate serotonergic neurotransmission at the synapse. pnas.org This is achieved through a highly selective blockade of the serotonin (B10506) transporter, which leads to a cascade of adaptive changes within the central nervous system. patsnap.com
Selective Serotonin Transporter Inhibition and Synaptic Serotonin Homeostasis
Fluoxetine's primary mechanism of action is the potent and selective inhibition of the presynaptic serotonin transporter (SERT). patsnap.comdrugbank.com The SERT protein is responsible for the reuptake of serotonin (5-hydroxytryptamine, or 5-HT) from the synaptic cleft back into the presynaptic neuron, a process that terminates its signaling. patsnap.comnih.gov By binding to and inhibiting SERT, fluoxetine blocks this reabsorption process. patsnap.comdrugbank.com
Role of Norfluoxetine (B159337) as an Active Metabolite in Serotonin Reuptake Inhibition
A distinguishing feature of norfluoxetine is its exceptionally long elimination half-life, which can be up to 16 days after long-term use. wikipedia.org This is considerably longer than that of fluoxetine itself (4 to 6 days after long-term use). wikipedia.org Consequently, norfluoxetine persists in the body for an extended period, contributing to a sustained inhibition of serotonin reuptake even after administration of fluoxetine has ceased. scispace.com Research indicates that while fluoxetine concentrations may be higher initially, norfluoxetine levels can surpass those of the parent compound with chronic administration, playing a major role in the sustained blockade of SERT. mdpi.comscispace.com The S-enantiomer of norfluoxetine is notably more potent in inhibiting serotonin reuptake than the R-enantiomer. clinpgx.org
Indirect Modulation of Other Neurotransmitter Systems at Higher Concentrations
While fluoxetine is highly selective for the serotonin transporter at typical therapeutic concentrations, evidence suggests that at higher concentrations, it can indirectly influence other neurotransmitter systems, namely the noradrenergic and dopaminergic systems. wikipedia.orgnih.gov This modulation is not due to direct binding to norepinephrine (B1679862) or dopamine (B1211576) transporters but is thought to occur through secondary mechanisms. nih.govresearchgate.net
Dopaminergic System Modulation
Similarly, at higher concentrations, fluoxetine can increase extracellular dopamine levels, particularly in the prefrontal cortex. wikipedia.orgnih.gov This effect is also linked to its antagonism of the 5-HT2C receptor, which can modulate dopaminergic activity. drugbank.comcolumbiapsychiatry.org By blocking 5-HT2C receptors, fluoxetine may reduce the inhibitory influence on dopaminergic pathways, resulting in enhanced dopamine release. drugbank.com It is important to note that fluoxetine has virtually no affinity for the dopamine transporter (DAT), indicating this modulation is an indirect effect. drugbank.comnih.gov Chronic treatment with fluoxetine has also been shown to selectively upregulate dopamine D1-like receptors in the hippocampus, suggesting long-term adaptive changes in the dopaminergic system. nih.gov
Pharmacodynamics and Receptor Interactions
Fluoxetine acts as an antagonist at the 5-HT2C receptor. drugbank.compnas.orgdrugbank.com This action is considered a key mechanism behind the increase in norepinephrine and dopamine levels observed at higher concentrations. nih.govresearchgate.net The affinity of fluoxetine for the 5-HT2C receptor is significant, with studies reporting Ki (inhibition constant) values in the range of 65–97 nM. pnas.orgdrugbank.compnas.org This antagonism is competitive and reversible. pnas.orgnih.gov
Fluoxetine also demonstrates agonist activity at the sigma-1 receptor, a unique intracellular chaperone protein. wikipedia.orgresearchgate.net The affinity for this receptor is moderate, with reported Ki values around 191-240 nM. researchgate.net The order of affinity for sigma-1 receptors among several SSRIs is fluvoxamine (B1237835) > sertraline (B1200038) > fluoxetine. nih.gov This interaction may be involved in neuroplasticity and cellular resilience processes. nih.govacadempharm.ru
In contrast to older classes of antidepressants like tricyclics, fluoxetine hydrochloride exhibits a very low affinity for other neurotransmitter receptors, including muscarinic cholinergic, histaminergic H1, and alpha-1 adrenergic receptors. drugbank.comclinpgx.org This lack of significant binding to these other receptors is a hallmark of its selectivity. nih.gov
Table 1: Binding Affinities of Fluoxetine and Norfluoxetine for Monoamine Transporters
| Compound | Transporter | Ki (nM) | Selectivity Ratio (NET/SERT) | Selectivity Ratio (DAT/SERT) |
| Fluoxetine | SERT | 0.8 - 1.1 | 20 | 200 |
| NET | 20 - 45 | |||
| DAT | 200 - 360 | |||
| Norfluoxetine | SERT | 0.7 - 2.1 | 10 | 70 |
| NET | 20 - 60 | |||
| DAT | 140 - 200 |
This table presents a range of reported binding affinities (Ki) for fluoxetine and its active metabolite, norfluoxetine, at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Data compiled from multiple in vitro studies. Lower Ki values indicate higher binding affinity. Selectivity ratios are calculated relative to SERT affinity and highlight the compound's preference for the serotonin transporter.
Table 2: Receptor Binding Profile of this compound
| Receptor | Action | Ki (nM) |
| Serotonin Transporter (SERT) | Inhibition | 0.8 - 1.1 |
| 5-HT2C Receptor | Antagonism | 65 - 242 |
| Sigma-1 Receptor | Agonism | 191 - 240 |
| Norepinephrine Transporter (NET) | Inhibition | 20 - 45 |
| Dopamine Transporter (DAT) | Inhibition | 200 - 360 |
| Muscarinic M1 Receptor | Antagonism | 702 - 1200 |
| Alpha-1 Adrenergic Receptor | Antagonism | 3800 - 3900 |
| Histamine H1 Receptor | Antagonism | 3250 |
This table summarizes the pharmacodynamic profile of fluoxetine, detailing its action and binding affinity (Ki) for various neuroreceptors and transporters. The data illustrate its high affinity for SERT and notable interactions with 5-HT2C and Sigma-1 receptors, while showing significantly lower affinity for other sites. Data compiled from various receptor binding studies.
Serotonin Receptor Subtype Binding and Functional Activity
The interaction of fluoxetine with the 5-HT1A receptor is primarily indirect. By blocking serotonin reuptake, fluoxetine increases the concentration of synaptic serotonin, which in turn activates 5-HT1A autoreceptors located on the cell bodies and dendrites of serotonin neurons. nih.gov This initial activation leads to a negative feedback loop, temporarily reducing the firing rate of these neurons. nih.govnih.gov However, with chronic administration, a key adaptation occurs: the desensitization of these 5-HT1A autoreceptors. researchgate.net This desensitization is thought to be a critical step for the onset of the compound's full therapeutic effect. researchgate.net Some research also points to a direct, albeit complex, interaction. For instance, adjunctive treatment with a 5-HT1A antagonist has been shown to prevent or reverse fluoxetine-induced sexual dysfunction in animal models, suggesting that the elevated serotonin levels acting on 5-HT1A receptors are involved in such effects. oup.com
Fluoxetine's effect on the 5-HT2A receptor system appears to be region-specific and dependent on the duration of administration. Studies indicate that chronic treatment with fluoxetine can potentiate 5-HT2A receptor signaling in the frontal cortex. nih.gov Pharmacological research suggests that 5-HT2A receptors are implicated in the cognitive effects of fluoxetine, but not necessarily its antidepressant-like behaviors. researchgate.net The prefrontal cortex, which is rich in 5-HT2A receptors, is a key area for regulating emotional cognition. researchgate.net Furthermore, research suggests that the activation of central 5-HT2 receptors may be responsible for some of the immunomodulatory effects observed after acute fluoxetine administration, such as a decrease in T lymphocyte proliferation. researchgate.net
This compound acts as a competitive and reversible antagonist at 5-HT2C receptors. pnas.orgdrugbank.comnih.govpnas.org The binding affinity of fluoxetine for the 5-HT2C receptor is significant, with studies reporting an inhibition constant (Ki) in the range of 65 to 97 nM. pnas.orgpnas.org This affinity is notably close to its affinity for the serotonin transporter, suggesting that this antagonist activity is relevant at therapeutic concentrations. pnas.org
The functional consequence of 5-HT2C receptor antagonism is a disinhibition of downstream neurotransmitter systems. wikipedia.org Specifically, blocking these receptors, which normally exert an inhibitory influence on dopamine and norepinephrine release, leads to an increase in the levels of these catecholamines in the prefrontal cortex. drugbank.comwikipedia.org This action is believed to contribute to the activating properties of fluoxetine and may play a role in its therapeutic efficacy. psychopharmacologyinstitute.com
| Receptor Subtype | Fluoxetine's Action | Reported Binding Affinity (Ki) | Functional Implication |
| 5-HT1A | Indirect activation via increased synaptic 5-HT | ~14 nM (direct binding) | Autoreceptor desensitization with chronic use |
| 5-HT2A | Modulates signaling (e.g., potentiation in frontal cortex) | Weak affinity | Involvement in cognitive effects |
| 5-HT2C | Competitive antagonist | ~65-97 nM | Increased dopamine and norepinephrine in the prefrontal cortex |
A defining characteristic of this compound is its high selectivity for the serotonin system. drugbank.com In vitro studies have consistently demonstrated that fluoxetine has very low or negligible affinity for a wide range of other neurotransmitter receptors. nih.gov These include:
Alpha-adrenergic receptors
Histaminergic H1 receptors nih.gov
Muscarinic cholinergic receptors drugbank.comnih.gov
Dopaminergic receptors drugbank.com
Beta-adrenergic receptors nih.gov
Opiate receptors nih.gov
Gamma-aminobutyric acid (GABA) receptors nih.gov
Benzodiazepine receptors nih.gov
This lack of significant binding to other receptors distinguishes fluoxetine from older classes of antidepressants, such as tricyclic antidepressants (TCAs), which often interact with multiple receptor systems. drugbank.comnih.gov
Signal Transduction Cascades
The pharmacological effects of fluoxetine extend beyond receptor binding to the modulation of intracellular signaling pathways, which are crucial for long-term changes in neuronal function and plasticity.
A significant body of research has established a strong link between fluoxetine administration and the enhancement of Brain-Derived Neurotrophic Factor (BDNF) signaling. nih.govajmb.org Chronic treatment with fluoxetine has been shown to increase the expression and synthesis of BDNF in key brain regions, including the hippocampus and prefrontal cortex. nih.govresearchgate.netnih.gov
BDNF exerts its effects by binding to and activating its high-affinity receptor, Tropomyosin receptor kinase B (TrkB). wisdomlib.org The administration of fluoxetine leads to the phosphorylation and activation of TrkB receptors. nih.govresearchgate.net This activation triggers several downstream signaling cascades that are fundamental to neuroplasticity, including dendritic remodeling and enhanced synaptic function. ajmb.org Notably, some studies suggest that fluoxetine can transactivate the TrkB receptor independently of its effects on the serotonin transporter. nih.gov More recent evidence even indicates that fluoxetine may bind directly to the TrkB receptor, acting as an allosteric modulator that potentiates BDNF's effects. frontiersin.org This BDNF-TrkB pathway is considered a critical mediator of the neuroplastic changes that underlie the therapeutic response to fluoxetine. ajmb.orgwisdomlib.orgfrontiersin.org
| Signaling Molecule | Effect of Fluoxetine | Downstream Consequence |
| BDNF | Increased expression and synthesis | Binds to and activates TrkB receptors |
| TrkB Receptor | Increased phosphorylation (activation) | Initiates intracellular cascades promoting neuroplasticity |
| CREB | Increased expression | Important upstream transcription factor for BDNF synthesis |
Glycogen (B147801) Synthase Kinase-3 Beta (GSK-3β) Regulation
This compound modulates the activity of Glycogen Synthase Kinase-3 Beta (GSK-3β), a serine/threonine protein kinase implicated in a wide range of cellular functions, including inflammation and neural development. nih.govnih.gov The regulatory mechanism primarily involves the phosphorylation of GSK-3β at a specific regulatory serine residue, Serine-9 (Ser9). nih.govfrontiersin.org This phosphorylation event inhibits the kinase's activity. nih.gov
Research has demonstrated that fluoxetine treatment increases the phosphorylation of GSK-3β at Ser9. nih.govfrontiersin.org In vitro studies on embryonic neural precursor cells (NPCs) have shown that fluoxetine up-regulates the phosphorylation of Ser9 on GSK-3β, which is associated with an increase in nuclear β-catenin, a key component of the canonical Wnt signaling pathway. nih.gov This inhibition of GSK-3β and subsequent stabilization of β-catenin are linked to increased proliferation of NPCs, suggesting a role in neurogenesis. nih.gov The effects of fluoxetine on GSK-3β phosphorylation and β-catenin levels can be prevented by a 5-hydroxytryptamine-1A (5-HT1A) receptor antagonist, indicating that this regulation is linked to postsynaptic 5-HT1A receptor activation. nih.gov
Furthermore, the regulation of GSK-3β by fluoxetine contributes to its anti-inflammatory properties. nih.gov In studies involving lipopolysaccharide (LPS)-induced inflammation, fluoxetine was found to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov This effect was associated with a delayed but increased phosphorylation of GSK-3β at Ser9. nih.gov The anti-inflammatory effects of fluoxetine were blocked when GSK-3β was knocked down, confirming that the kinase is a crucial regulator of fluoxetine's anti-inflammatory action. nih.gov
Chronic administration of fluoxetine has also been shown to significantly increase the phosphorylation of Ser9-GSK-3β in various regions of the mouse brain, including the hippocampus. frontiersin.org This sustained inhibition of GSK-3β is considered an important intermediate step in the therapeutic effects of the compound. frontiersin.orgmdpi.com
Table 1: Research Findings on Fluoxetine's Regulation of GSK-3β
| Finding | Model/System | Observed Effect | Associated Pathway/Outcome | Reference |
|---|---|---|---|---|
| Increased Phosphorylation | Embryonic Neural Precursor Cells | Up-regulation of phosphorylation at Ser9 on GSK-3β. | Increased nuclear β-catenin; increased cell proliferation (neurogenesis). | nih.gov |
| Anti-inflammatory Action | Murine Macrophages (RAW264.7) and Mice | Delayed but increased phosphorylation of GSK-3β (Ser9) following LPS stimulation. | Inhibition of iNOS/NO and COX-2/PGE2 production. | nih.gov |
| Brain Region Effects | Mouse Brain (Cortex, Hippocampus, etc.) | Increased phosphorylation of GSK-3β at Ser9. | Considered an intermediate step in therapeutic effects. | frontiersin.org |
Phosphoinositide 3-Kinase/AKT (PI3K/AKT) Pathway Modulation
This compound has been shown to modulate the Phosphoinositide 3-Kinase/AKT (PI3K/AKT) signaling pathway, a critical cascade involved in cell survival, growth, and metabolism. nih.govnih.gov The interaction of fluoxetine with this pathway can lead to varied downstream effects, including neuroprotection and regulation of glucose and lipid metabolism. nih.govnih.gov
In models of corticosterone-induced cytotoxicity in PC12 cells, fluoxetine demonstrated a neuroprotective effect that involves the activation of the PI3K/AKT pathway. nih.gov Treatment with fluoxetine led to an increased phosphorylation of Akt, a central kinase in the pathway. nih.gov This activation rescued cells from corticosterone-induced damage. The neuroprotective effects were nullified when PI3K or Akt were inhibited, confirming the pathway's essential role. nih.gov Fluoxetine's action through this pathway also influences the levels of downstream targets like the Forkhead box O3a (FoxO3a) transcription factor and apoptosis-related proteins. nih.gov
Conversely, in the context of metabolic regulation, studies in diabetic rats suggest that fluoxetine may inhibit the PI3K/AKT signaling pathway to exert its effects on glucose and lipid metabolism. nih.govresearchgate.net In these studies, fluoxetine treatment was associated with reduced expression of PI3K and increased expression of AKT, yet the ratios of phosphorylated PI3K and AKT to their total forms were significantly reduced compared to untreated diabetic rats. researchgate.net This modulation was linked to changes in the expression of glucose metabolism-associated proteins such as GSK-3β, Glucose-6-Phosphatase Catalytic Subunit (G6PC), and Phosphoenolpyruvate Carboxykinase (PEPCK). nih.govresearchgate.net The use of a specific PI3K inhibitor, LY294002, further supported the role of this pathway in mediating fluoxetine's metabolic effects. nih.gov
These findings suggest that fluoxetine's modulation of the PI3K/AKT pathway is context-dependent, leading to activation in neuronal protection scenarios and inhibition in the regulation of hepatic glucose and lipid metabolism. nih.govnih.gov
Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) Pathway Modulation
The Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) pathway, a key signaling cascade that transduces extracellular signals to the nucleus to mediate cellular responses like proliferation and apoptosis, is significantly modulated by this compound. nih.gov
Research indicates that fluoxetine can activate the MAPK/ERK pathway by promoting the phosphorylation of ERK1/2 without altering the total protein levels of the kinase. nih.gov In a study using human conjunctival epithelial cells, treatment with fluoxetine enhanced the phosphorylation of ERK, which was linked to the subsequent induction of apoptosis. nih.gov This activation of the MAPK/ERK signaling pathway can amplify extracellular signals and influence cellular fate. nih.gov
Conversely, other studies have shown that fluoxetine can inhibit the phosphorylation of ERK1/2 kinases in a time and concentration-dependent manner. nih.govresearchgate.net In various cancer cell lines, this inhibition of ERK1/2 phosphorylation was followed by reduced phosphorylation of the transcription factor c-Myc. nih.gov This suppression of the MAPK/ERK pathway resulted in a decrease in the expression of cell cycle-related genes (c-fos, c-jun, cyclin A, cyclin D1) and an increase in the expression of cell cycle inhibitors (p21, p53), ultimately leading to an inhibition of cancer cell proliferation. nih.gov
The modulation of the MAPK/ERK pathway by fluoxetine is also connected to 5-HT1A receptor activation and neurogenesis. oup.com In hippocampal neural stem cells, fluoxetine was found to enhance the phosphorylation of ERK1/2 and the downstream transcription factor cAMP-response element binding protein (CREB). oup.com This effect was dependent on 5-HT1A receptor activation and was mediated by Protein Kinase M zeta (PKMζ). oup.com These findings suggest that fluoxetine may promote neurogenesis by activating the MAPK-CREB signaling pathway through a 5-HT1A receptor-mediated mechanism. oup.com
G Alpha (i) Signaling Events
This compound influences intracellular signaling cascades involving G proteins, which are crucial for transmitting signals from cell surface receptors to intracellular effectors. While fluoxetine's effects on various G alpha subunits have been explored, specific modulation of G alpha (i) (Gαi) signaling has been identified as a consistent outcome of treatment. nih.govbiorxiv.org The Gαi subunit is primarily known for its role in inhibiting the enzyme adenylyl cyclase, thereby reducing intracellular levels of cyclic AMP (cAMP).
Systematic reviews and meta-analyses of gene expression studies have identified G alpha (i) signaling events as being among the most significantly enriched pathways affected by fluoxetine treatment. biorxiv.org These analyses consistently show that the genes involved in Gαi signaling pathways are decreased or downregulated by fluoxetine. biorxiv.org
Furthermore, the long-term administration of fluoxetine is known to desensitize 5-HT1A autoreceptors, which are coupled to Gαi/o proteins. mdpi.com This desensitization involves a diminished coupling efficiency between the receptor and its associated G protein. mdpi.com This uncoupling reduces the inhibitory effect that serotonin (5-HT) normally exerts on its own neurons, a key aspect of fluoxetine's therapeutic mechanism. While direct studies on fluoxetine's effect on Gαi itself are specific, the broader impact on receptor-Gαi/o coupling is a well-documented consequence of chronic treatment. mdpi.com In contrast, other studies have noted that long-term fluoxetine administration can increase the mRNA expression of other G protein alpha subunits, such as G alpha q and G alpha 12, in specific brain regions like the neostriatum and frontal cortex, while decreasing G alpha s mRNA in the midbrain. nih.gov
Pharmacokinetics and Biotransformation
Non-Linear Pharmacokinetic Characteristics
The pharmacokinetics of this compound are characterized by a non-linear profile. nih.govdrugbank.com This non-linearity means that plasma concentrations of the parent drug, fluoxetine, increase disproportionately with an increase in the dose. mdpi.comlawdata.com.tw Consequently, plasma levels observed after chronic administration are higher than what would be predicted from single-dose studies. lawdata.com.twfda.gov
This characteristic is attributed to the saturable nature of the metabolic pathways responsible for its clearance. The elimination half-life of fluoxetine is approximately 1 to 4 days after a single dose and extends to an average of 4 to 6 days with long-term administration. nih.govdrugbank.comfda.gov In contrast, its primary active metabolite, norfluoxetine, appears to exhibit linear pharmacokinetics. lawdata.com.twfda.gov However, norfluoxetine has a significantly longer elimination half-life, ranging from 7 to 15 days. nih.govmdpi.com
The slow elimination and significant accumulation of both fluoxetine and norfluoxetine mean that steady-state plasma concentrations are achieved only after continuous dosing for several weeks. lawdata.com.tw This non-linear kinetic behavior necessitates careful consideration in clinical use, particularly in individuals with reduced metabolic capacity, such as those with hepatic dysfunction. nih.gov
Table 2: Pharmacokinetic Parameters of Fluoxetine and Norfluoxetine
| Parameter | Fluoxetine | Norfluoxetine | Reference |
|---|---|---|---|
| Pharmacokinetic Profile | Non-linear | Appears linear | drugbank.comlawdata.com.twfda.gov |
| Elimination Half-Life (Acute) | 1-3 days | 4-16 days | drugbank.comfda.gov |
| Elimination Half-Life (Chronic) | 4-6 days | 4-16 days | nih.govfda.gov |
| Time to Peak Plasma Conc. (Tmax) | 6-8 hours | Not applicable | lawdata.com.tw |
Hepatic Metabolism and Cytochrome P450 Isoenzyme Involvement
This compound undergoes extensive metabolism in the liver, with only a small fraction of the administered dose being excreted unchanged. lawdata.com.twnih.gov The biotransformation is primarily mediated by the cytochrome P450 (CYP450) enzyme system. nih.govnih.gov
The major metabolic pathway is N-demethylation, which converts fluoxetine to its only identified active metabolite, norfluoxetine. mdpi.comresearchgate.net This conversion is principally carried out by the CYP2D6 isoenzyme. nih.govresearchgate.netclinpgx.org Other CYP isoenzymes, including CYP2C9, CYP2C19, CYP3A4, and CYP3A5, also contribute to the metabolism of fluoxetine, although to a lesser extent. mdpi.comupol.cz In vitro studies have specifically highlighted a substantial role for CYP2C9 in the N-demethylation process. mdpi.com
Fluoxetine is a racemic mixture of two enantiomers, R-fluoxetine and S-fluoxetine. S-fluoxetine has a somewhat greater ability to block serotonin reuptake. mdpi.com The metabolism of fluoxetine to norfluoxetine is stereoselective, and CYP2D6 plays a greater role than other enzymes in this process in vivo. researchgate.net
Importantly, both fluoxetine and its metabolite norfluoxetine are potent inhibitors of the CYP2D6 isoenzyme. mdpi.comclinpgx.org This inhibition can lead to clinically significant drug-drug interactions by affecting the metabolism of other drugs that are substrates for CYP2D6. mdpi.com The long half-lives of both parent compound and metabolite mean that this inhibitory effect can persist long after discontinuation of the drug. clinpgx.org Fluoxetine has also been shown to have inhibitory effects on CYP2C19, CYP2C9, and CYP3A4 in laboratory investigations. mdpi.com
Table 3: Cytochrome P450 Isoenzymes Involved in Fluoxetine Metabolism
| CYP Isoenzyme | Role in Fluoxetine Metabolism | Reference |
|---|---|---|
| CYP2D6 | Primary enzyme for N-demethylation to norfluoxetine. | nih.govnih.govresearchgate.netclinpgx.org |
| CYP2C9 | Contributes significantly to N-demethylation. | mdpi.comupol.cz |
| CYP2C19 | Contributes to metabolism. | mdpi.comnih.govresearchgate.net |
Table 4: Mentioned Compounds
| Compound Name |
|---|
| 5-hydroxytryptamine (Serotonin) |
| 8-OH DPAT |
| β-catenin |
| CHIR99021 |
| Corticosterone |
| c-fos |
| c-jun |
| c-Myc |
| cyclic AMP (cAMP) |
| cyclin A |
| cyclin D1 |
| This compound |
| Forkhead box O3a (FoxO3a) |
| Glucose-6-Phosphatase Catalytic Subunit (G6PC) |
| Glycogen |
| H89 |
| KRX-0401 |
| Lipopolysaccharide (LPS) |
| LY294002 |
| Nitric oxide (NO) |
| Norfluoxetine |
| p21 |
| p53 |
| Phosphoenolpyruvate Carboxykinase (PEPCK) |
| Prostaglandin E2 (PGE2) |
| Protein Kinase M zeta (PKMζ) |
| U0126 |
CYP2D6-Mediated N-Demethylation to Norfluoxetine
The N-demethylation of fluoxetine to its active metabolite, norfluoxetine, is predominantly mediated by the cytochrome P450 2D6 (CYP2D6) isoenzyme. nih.govclinpgx.orgupol.cz Both fluoxetine and norfluoxetine are high-affinity substrates for CYP2D6, meaning they bind strongly to the enzyme. nih.govclinpgx.org This particular metabolic pathway is highly dependent on an individual's genetic makeup, leading to significant variability in drug metabolism. nih.gov
Research has demonstrated that the formation of S-norfluoxetine is highly dependent on CYP2D6 activity. clinpgx.org This is clinically significant because S-norfluoxetine is the more potent of the two norfluoxetine enantiomers. clinpgx.org Both S-fluoxetine and S-norfluoxetine show a high binding affinity for the CYP2D6 enzyme. nih.gov
Contribution of CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP3A4, and CYP3A5
While CYP2D6 is the primary enzyme in fluoxetine metabolism, several other CYP450 isoenzymes contribute to its biotransformation. clinpgx.orgnih.gov In vitro and in vivo studies have indicated the involvement of CYP2C9, CYP2C19, CYP3A4, and CYP3A5. clinpgx.org Some research also points to the participation of CYP1A2 and CYP2B6. nih.gov
The role of these other enzymes becomes more pronounced during long-term administration. clinpgx.org Fluoxetine and its metabolite, norfluoxetine, are not only substrates but also inhibitors of CYP2D6. clinpgx.orgwikipedia.org As chronic dosing leads to the inhibition of CYP2D6, the metabolic burden shifts to other pathways. Consequently, the influence of CYP2C19, CYP2C9, CYP3A4, and CYP3A5 in fluoxetine metabolism becomes more significant over time. clinpgx.org Specifically, CYP2C9 has been shown to preferentially catalyze the demethylation of R-fluoxetine. clinpgx.org One in-vitro study identified CYP2C9 as the principal human cytochrome mediating the N-demethylation of fluoxetine. nih.gov
Elimination Half-Lives of Fluoxetine and Norfluoxetine
Fluoxetine and its active metabolite, norfluoxetine, are characterized by exceptionally long elimination half-lives, which contributes to their prolonged pharmacological effects. clinpgx.orgnih.gov The half-life of the parent compound, fluoxetine, varies depending on the duration of administration. After a single dose (acute administration), its half-life ranges from 1 to 4 days. nih.govnih.govdroracle.aidroracle.ai With long-term, consistent use (chronic administration), this extends to 4 to 6 days. droracle.aidroracle.aidrugbank.com
The active metabolite, norfluoxetine, has an even longer elimination half-life, ranging from 7 to 15 days. nih.govnih.govmdpi.com This extended duration means that both active substances persist in the body for weeks after discontinuation. droracle.ai
| Compound | Administration | Elimination Half-Life |
|---|---|---|
| Fluoxetine | Acute | 1–4 days |
| Fluoxetine | Chronic | 4–6 days |
| Norfluoxetine | Acute & Chronic | 7–15 days |
Plasma Protein Binding and Tissue Distribution Considerations
Fluoxetine is highly lipophilic, a characteristic that influences its distribution throughout the body. clinpgx.org It is highly bound to plasma proteins, with approximately 95% of the drug being bound. wikipedia.orgresearchgate.net
Due to its lipophilic nature, fluoxetine has a large apparent volume of distribution, reported to range from 20 to 42 L/kg, indicating substantial accumulation in various tissues. mdpi.comoup.com The drug is not evenly distributed, with concentrations varying significantly between different tissues. The highest concentrations are typically found in the lungs, followed by the liver, spleen, brain, and heart. oup.comnih.govresearchgate.net The brain-to-plasma concentration ratio for fluoxetine is approximately 2.6:1. clinpgx.org
| Tissue/Fluid | Distribution Coefficient (Specimen/Blood Ratio) |
|---|---|
| Lung | 60 ± 17 |
| Liver | 38 ± 10 |
| Spleen | 20 ± 5 |
| Brain | 15 ± 3 |
| Heart | 10 ± 2 |
| Kidney | 9 ± 3 |
| Muscle | 2.2 ± 0.3 |
| Urine | 0.9 ± 0.4 |
| Vitreous Humor | 0.10 ± 0.03 |
Data sourced from studies on postmortem tissue and fluid distribution. oup.comnih.gov
Genetic Polymorphisms and Pharmacokinetic Variability
The pharmacokinetics of fluoxetine show high inter-subject variability, which is largely attributable to genetic polymorphisms in the cytochrome P450 enzymes, particularly CYP2D6. nih.govresearchgate.net The CYP2D6 gene is highly polymorphic, leading to the expression of enzymes with varying levels of activity. mdpi.combpac.org.nz This genetic variability allows for the classification of individuals into different metabolizer phenotypes.
| Phenotype | Description |
|---|---|
| Poor Metabolizers (PMs) | Have little to no functional CYP2D6 enzyme activity. Approximately 5-10% of Caucasians fall into this category. bpac.org.nznih.gov |
| Intermediate Metabolizers (IMs) | Possess one reduced-function allele and one non-functional allele, leading to decreased metabolic capacity. nih.gov |
| Extensive (Normal) Metabolizers (EMs) | Have fully functional CYP2D6 enzyme activity, representing the majority of the population. bpac.org.nz |
| Ultrarapid Metabolizers (UMs) | Carry multiple copies of the CYP2D6 gene, resulting in significantly increased enzyme activity. clinpgx.org |
These genetic differences can significantly impact the plasma concentrations of fluoxetine. Studies have found that dose-corrected plasma concentrations of fluoxetine are significantly related to the number of active CYP2D6 genes an individual possesses. proquest.com Poor metabolizers tend to have significantly higher plasma concentrations of fluoxetine compared to extensive metabolizers. clinpgx.org Conversely, in one patient identified as an ultrarapid metabolizer, plasma concentrations of a different antidepressant metabolized by CYP2D6 were found to be extremely low. clinpgx.org
Interestingly, while the metabolic ratio of fluoxetine to norfluoxetine is clearly affected by CYP2D6 genotype, some research has shown that the total concentration of the "active moiety" (the sum of fluoxetine and norfluoxetine) may not differ significantly across phenotype groups. researchgate.net However, the relative levels of the parent drug and its metabolite may still have clinical implications, as studies have noted that both poor and ultrarapid metabolizers may switch antidepressant treatments more frequently than normal metabolizers. researchgate.net Polymorphisms in other genes, such as CYP2C9, may also influence fluoxetine plasma concentrations. proquest.com
Neurobiological Effects and Neuroplasticity
Serotonergic System Adaptations
The primary pharmacological action of fluoxetine (B1211875) hydrochloride is the selective inhibition of the serotonin (B10506) transporter (SERT), which leads to an increase in the extracellular concentration of serotonin (5-hydroxytryptamine, 5-HT). patsnap.comjneurosci.org This initial action triggers a series of long-term adaptive changes within the serotonergic system itself, involving both the transporter protein and the various serotonin receptors.
Persistent Changes in Serotonin Transporter Density
Chronic exposure to fluoxetine hydrochloride induces regulatory changes in the density of its primary target, the serotonin transporter. Many studies have demonstrated that long-term treatment with selective serotonin reuptake inhibitors (SSRIs) reduces the density of SERT. jneurosci.orgresearchgate.net This downregulation is considered a key adaptive mechanism. However, the effects can be influenced by the developmental stage at the time of exposure.
One experimental study in rats found that administration of fluoxetine during early juvenile life led to a significant and persistent increase in the density of serotonin transporters in the frontal cortex, an effect that lasted into adulthood. nih.gov This finding suggests that fluoxetine may have a stimulatory effect on the development of serotonergic projections in the very young brain. nih.gov In contrast, studies in adult rats have shown that chronic fluoxetine treatment can reduce SERT densities in various brain regions, including the limbic system and brain stem. researchgate.net
| Research Finding | Brain Region(s) | Animal Model | Outcome of Fluoxetine Treatment | Citation |
| Long-term administration | Frontal Cortex | Juvenile Rats | Significant and persistent increase in SERT density. | nih.gov |
| Chronic treatment | Limbic & Brain Stem regions | Adult Rats (FSL model) | Significant decrease in SERT density. | researchgate.net |
| Chronic SSRI treatment | General | Adult Rats | Decrease in SERT function and density. | jneurosci.org |
Adaptive Changes in Serotonin Receptor Sensitivity
The sustained increase in synaptic serotonin levels caused by this compound leads to adaptive changes in the sensitivity and function of various serotonin receptors. patsnap.com A critical adaptation occurs at the 5-HT1A autoreceptors, which are located on the cell bodies of serotonin neurons in the dorsal raphe nucleus and act as a negative feedback mechanism. nih.gov
Repeated administration of fluoxetine leads to the desensitization of these 5-HT1A autoreceptors. nih.govmdpi.com This desensitization reduces the inhibitory feedback on serotonin neurons, allowing for a restoration of their normal firing rate and a sustained increase in serotonin release in projection areas. nih.gov
Fluoxetine also demonstrates activity at other serotonin receptors. It acts as an antagonist at 5-HT2C receptors. pnas.orgpsychopharmacologyinstitute.com This action may contribute to some of its broader neurobiological effects. pnas.org Chronic treatment with fluoxetine has been shown to up-regulate 5-HT1A and 5-HT2C receptors in the periaqueductal gray and increase the expression of 5-HT2C receptors in the amygdala in mice. frontiersin.org
| Receptor Subtype | Location | Effect of Chronic Fluoxetine | Functional Consequence | Citation(s) |
| 5-HT1A | Dorsal Raphe (Autoreceptor) | Desensitization | Reduced feedback inhibition, increased 5-HT neuron firing | nih.govmdpi.com |
| 5-HT1A | Periaqueductal Gray (PAG) | Upregulation | Altered modulation of nociception and emotion | frontiersin.org |
| 5-HT2C | General | Antagonism / Blockage | May contribute to activating properties and therapeutic effects | pnas.orgpsychopharmacologyinstitute.com |
| 5-HT2C | Amygdala & PAG | Upregulation | Altered modulation of nociception and emotion | frontiersin.org |
Neurogenesis and Cell Proliferation
Beyond its direct effects on the serotonergic system, this compound significantly influences neuroplasticity by promoting the birth and development of new neurons (neurogenesis), particularly in the hippocampus and cerebral cortex. nih.govnih.govresearchgate.net
Promotion of Hippocampal Neural Stem/Progenitor Cell Proliferation
Chronic administration of this compound consistently increases the proliferation of neural stem and progenitor cells in the subgranular zone (SGZ) of the hippocampal dentate gyrus. nih.govresearchgate.netmdpi.com Research indicates that fluoxetine does not affect the division of the most primitive, stem-like cells but specifically targets a class of early, amplifying neural progenitor cells. nih.govpnas.org It increases the rate of symmetric divisions of these cells, leading to an expansion of the progenitor pool and a subsequent increase in the number of new neurons. nih.govpnas.org This effect has been observed in various animal models, where fluoxetine treatment leads to a significant increase in the number of cells labeled with proliferation markers like bromodeoxyuridine (BrdU). researchgate.netpnas.org Some studies suggest this pro-proliferative effect may be more pronounced in the ventral hippocampus, a region associated with mood regulation. researchgate.net
Neurogenesis of Cortical Interneurons
The neurogenic effects of this compound are not confined to the hippocampus. Studies have revealed that chronic treatment also stimulates the generation of new neurons in the adult cerebral cortex. nih.govnih.govexlibrisgroup.com Specifically, fluoxetine promotes the neurogenesis of γ-aminobutyric acid (GABA)ergic interneurons. nih.govexlibrisgroup.com Research in adult mice shows that fluoxetine treatment increases the number of Layer 1 inhibitory neuron progenitor cells (L1-INP cells) across various cortical regions in a dose-dependent manner. nih.govexlibrisgroup.com These progenitor cells then differentiate into functional GABAergic interneurons. nih.gov This increase in cortical interneurons has also been observed in the primate brain following chronic fluoxetine administration. nih.gov
| Finding | Brain Region | Cell Type Affected | Result | Citation(s) |
| Increased Symmetric Divisions | Hippocampus (Dentate Gyrus) | Early/Amplifying Neural Progenitors | Expansion of progenitor cell class and increased neurogenesis. | nih.govpnas.org |
| Increased Cell Proliferation | Cerebral Cortex | Layer 1 Inhibitory Neuron Progenitor Cells | Increased number of progenitors and subsequent GABAergic interneurons. | nih.govnih.govexlibrisgroup.com |
Mechanisms Linking Neurogenesis to 5-HT1A and 5-HT4 Receptor Activation
The pro-neurogenic effects of this compound are intrinsically linked to its influence on specific serotonin receptors. The 5-HT1A and 5-HT4 receptors are critically involved in mediating these changes. frontiersin.org
Studies using knockout mice have demonstrated that the cell-proliferating effects of fluoxetine in the hippocampus are absent in mice lacking the 5-HT1A receptor, indicating that signaling through this receptor is necessary for the neurogenic response. mdpi.comfrontiersin.org
The 5-HT4 receptor also plays a crucial role. frontiersin.orgnih.govresearchgate.net Chronic activation of the 5-HT4 receptor facilitates both the proliferation and maturation of newborn neurons. frontiersin.org Furthermore, the neurogenic effects of chronic fluoxetine treatment are blocked by 5-HT4 receptor antagonists and are absent in 5-HT4 receptor knockout mice. frontiersin.orgresearchgate.netnih.gov This suggests that fluoxetine's therapeutic action requires indirect activation of 5-HT4 receptors via increased synaptic serotonin. nih.gov The activation of 5-HT4 receptors appears to be associated with a "dematuration" of mature granule cells in the dentate gyrus, a phenotypic change that is closely linked to the increase in neurogenesis. nih.govresearchgate.netfrontiersin.org
Synaptic Plasticity and Structural Remodeling
This compound instigates significant alterations at the synaptic level, fostering an environment conducive to structural and functional reorganization of neural circuits.
Dendritic spines, the primary sites of excitatory synapses, are dynamic structures whose density and morphology are closely linked to synaptic strength and plasticity. Chronic administration of fluoxetine has been shown to increase dendritic spine density in various brain regions, including the hippocampus and medial prefrontal cortex. oup.comresearchgate.netfrontiersin.orgmdpi.com Studies in rodents have demonstrated that long-term fluoxetine treatment leads to a notable increase in the number of dendritic spines on pyramidal neurons in these areas. frontiersin.orgnih.govnih.gov For instance, research has shown that chronic fluoxetine treatment in adult rats resulted in an increased density of dendritic spines in the CA1 region of the hippocampus. nih.gov This effect is not uniform across all brain regions or neuronal populations, suggesting a targeted mechanism of action. nih.gov For example, one study found that fluoxetine increased dendritic spine density in interneurons of the medial prefrontal cortex but not in the hippocampus. oup.com The increase in spine density is thought to contribute to the formation of new synaptic contacts and the strengthening of existing ones, thereby enhancing the capacity for synaptic plasticity. mdpi.com
Table 1: Effects of Fluoxetine on Dendritic Spine Density in Different Brain Regions
| Brain Region | Neuronal Type | Effect on Spine Density | Reference |
|---|---|---|---|
| Medial Prefrontal Cortex | Interneurons | Increase | oup.com |
| Hippocampus (CA1) | Pyramidal Neurons | Increase | nih.govnih.govnih.gov |
| Auditory Cortex | Pyramidal Neurons | Increase | frontiersin.org |
| Somatosensory Cortex | Pyramidal Neurons | Increase | mdpi.com |
The structural and functional integrity of synapses is maintained by a complex array of proteins. Fluoxetine treatment has been found to modulate the expression of key synaptic proteins, further supporting its role in synaptic remodeling. Postsynaptic density protein-95 (PSD-95) is a critical scaffolding protein in the postsynaptic density of excitatory synapses, playing a vital role in anchoring neurotransmitter receptors and signaling molecules. Studies have reported that chronic fluoxetine administration increases the expression of PSD-95 in the hippocampus. nih.govresearchgate.net This upregulation of PSD-95 is associated with the maturation and stabilization of dendritic spines.
Synapsin-1 is a presynaptic protein involved in the regulation of neurotransmitter release and synaptogenesis. Research indicates that fluoxetine treatment can also increase the expression of Synapsin-1, suggesting an influence on presynaptic function and vesicle trafficking. researchgate.netnih.gov The modulation of these and other synaptic proteins by fluoxetine is thought to be mediated, at least in part, by brain-derived neurotrophic factor (BDNF) signaling, a key regulator of neuronal survival and plasticity. nih.gov
Table 2: Impact of Fluoxetine on Key Synaptic Proteins
| Protein | Location | Function | Effect of Fluoxetine | Reference |
|---|---|---|---|---|
| PSD-95 | Postsynaptic | Scaffolding, Synaptic Stabilization | Increased Expression | nih.govresearchgate.net |
| Synapsin-1 | Presynaptic | Neurotransmitter Release, Synaptogenesis | Increased Expression | researchgate.netnih.gov |
Fluoxetine's influence on neuroplasticity extends to the broader level of neuronal connectivity and the balance between excitatory and inhibitory signaling. The compound has been shown to promote structural changes in both excitatory and inhibitory neural networks. oup.com While much of the initial research focused on pyramidal neurons, recent studies have highlighted the significant impact of fluoxetine on inhibitory interneurons. oup.com For example, chronic fluoxetine treatment has been observed to alter the structure and connectivity of cortical interneurons. oup.com
Critical periods are specific windows during development when the brain is particularly sensitive to environmental stimuli, allowing for the fine-tuning of neural circuits. It was once believed that these periods of heightened plasticity were largely confined to early life. However, compelling evidence now suggests that fluoxetine can reopen or reactivate these critical periods in the adult brain. frontiersin.orgnih.govnih.govresearchgate.net
A landmark study demonstrated that chronic fluoxetine treatment reinstated a juvenile-like state of plasticity in the adult rat visual cortex, allowing for the recovery of vision in amblyopic (lazy eye) animals. frontiersin.orgresearchgate.net This effect has since been replicated and extended to other brain regions and systems, including the amygdala and fear circuitry. frontiersin.orgnih.gov The reopening of critical periods by fluoxetine is associated with a reduction in the molecular "brakes" that normally limit plasticity in the adult brain, such as perineuronal nets, and an increase in molecules that promote plasticity, like BDNF. sciencedaily.comfrontiersin.orgnih.govfrontiersin.org This induced plasticity allows for the large-scale reorganization of neural circuits in response to new experiences or therapeutic interventions. nih.govnih.gov
Neuroinflammatory Modulation
Neuroinflammation, the inflammatory response within the central nervous system, is increasingly implicated in the pathophysiology of various neurological and psychiatric disorders. This compound has been shown to possess significant anti-inflammatory properties within the CNS.
Fluoxetine exerts anti-inflammatory effects by modulating the activity of microglia, the resident immune cells of the brain, and by reducing the production of pro-inflammatory cytokines. nih.govfrontiersin.orgcumbria.ac.uk Studies have demonstrated that fluoxetine can inhibit the activation of microglia and astrocytes, thereby suppressing the release of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). frontiersin.orgcumbria.ac.ukresearchgate.netnih.govdntb.gov.ua This reduction in pro-inflammatory cytokines can protect neurons from inflammation-induced damage and apoptosis. nih.govfrontiersin.org
Inhibition of Interleukin-6 (IL-6) Production
This compound has been identified as a potent inhibitor of Interleukin-6 (IL-6) production, a key pro-inflammatory cytokine. frontiersin.orgresearchgate.net Research indicates that fluoxetine can suppress IL-6 release induced by various stimuli in different immune cells. researchgate.netnih.gov Studies using murine macrophages and dendritic cells have shown that pretreatment with fluoxetine significantly curtails IL-6 production triggered by agonists for Toll-like Receptor 3 (TLR3), TLR4, and TLR9. frontiersin.orgresearchgate.netnih.gov This inhibitory effect is not limited to TLR-dependent pathways; fluoxetine also suppresses IL-6 production induced by the T-cell activator concanavalin (B7782731) A in lymphocytes, suggesting a broader anti-inflammatory profile. frontiersin.orgresearchgate.net
Further investigations into the structure-activity relationship have suggested that the N-methyl group within the fluoxetine molecule is critical for its IL-6 inhibitory capacity. frontiersin.orgnih.gov In both in vivo and in vitro models, fluoxetine has demonstrated its ability to reduce elevated serum concentrations of IL-6. nih.gov For instance, in rats treated with lipopolysaccharide (LPS) to induce an inflammatory response, fluoxetine administration led to a decrease in the induced IL-6 levels. nih.gov This consistent suppression of IL-6 across multiple models highlights fluoxetine as a promising candidate for its anti-inflammatory effects. frontiersin.orgnih.gov
Table 1: Effect of Fluoxetine on IL-6 Production in Immune Cells
| Cell Type | Stimulus | Fluoxetine Effect | Reference |
|---|---|---|---|
| Murine Macrophages (J774.1) | TLR3, TLR4, TLR9 agonists | Significant Suppression | researchgate.netnih.gov |
| Murine Dendritic Cells | TLR3, TLR4, TLR9 agonists | Significant Suppression | frontiersin.orgnih.gov |
| Murine Splenic Lymphocytes | Concanavalin A (T-cell activator) | Significant Suppression | frontiersin.orgresearchgate.net |
Hindrance of Toll-like Receptor (TLR) and NLRP3 Inflammasome Pathways
This compound exerts significant inhibitory effects on key inflammatory signaling pathways, including those involving Toll-like Receptors (TLRs) and the NLRP3 inflammasome. researchgate.net The NLRP3 inflammasome is a multiprotein complex crucial for the innate immune response that, when activated, leads to the cleavage of caspase-1 and the subsequent secretion of potent pro-inflammatory cytokines like Interleukin-1β (IL-1β). researchgate.netnih.govbjbms.org
Research has demonstrated that fluoxetine can suppress the activation of the NLRP3 inflammasome in both central microglia and peripheral macrophages. researchgate.netnih.govnih.gov This inhibition prevents the subsequent cleavage of caspase-1 and the release of IL-1β. researchgate.netnih.gov The underlying mechanism involves the downregulation of the reactive oxygen species (ROS)-protein kinase (PKR)-NLRP3 signaling pathway. researchgate.netnih.gov By reducing ROS production, fluoxetine attenuates the phosphorylation of PKR and its interaction with NLRP3, thereby halting the assembly and activation of the inflammasome. researchgate.netnih.gov
Furthermore, fluoxetine has been shown to inhibit the expression of genes associated with the TLR4 pathway, such as TLR4 and JNK. nih.gov In macrophage cells stimulated with LPS, a TLR4 agonist, fluoxetine treatment significantly decreased the expression of these inflammatory genes. nih.gov This dual action on both TLR and NLRP3 inflammasome pathways underscores a critical aspect of fluoxetine's anti-inflammatory properties. researchgate.net
Role of p38 Activity in Neuroprotection
A pivotal mechanism underlying the neuroprotective effects of this compound is its ability to downregulate the p38 mitogen-activated protein kinase (MAPK) signaling pathway. nih.govnih.gov The p38 MAPK pathway is a key player in cellular responses to stress and inflammation, and its overactivation is implicated in neuronal apoptosis and injury. nih.govresearchgate.net
Studies using a chronic unpredictable mild stress (CUMS) rat model of depression found that fluoxetine treatment not only ameliorated depressive-like behaviors but also significantly suppressed the p38 MAPK pathway in the dentate gyrus of the hippocampus. nih.govnih.gov This downregulation of p38 activity was directly linked to the observed neuroprotective outcomes, including reduced neuroinflammation and neuronal apoptosis. nih.govresearchgate.net
To confirm the role of this pathway, experiments using a specific p38 MAPK inhibitor, SB203580, mimicked the neuroprotective effects of fluoxetine, suppressing apoptosis and alleviating depressive behaviors in the CUMS model. nih.govnih.gov Conversely, when p38 was overexpressed in the dentate gyrus, it led to neuronal deterioration and depression-like phenotypes, which could be rescued by fluoxetine treatment. nih.govnih.gov This evidence strongly indicates that the inhibition of the p38 MAPK signaling pathway is a novel and crucial mechanism through which fluoxetine exerts its neuroprotective and antidepressant effects. nih.govfrontiersin.org
Neuroprotective Mechanisms
Protection Against Chronic Stress-Induced Neural Injury
This compound demonstrates significant neuroprotective capabilities by shielding the brain from neural injury induced by chronic stress. nih.govnih.gov Chronic stress is a major contributor to neuronal damage, particularly in brain regions like the hippocampus, and is associated with the pathophysiology of depression. nih.govresearchgate.net
In animal models of chronic unpredictable mild stress (CUMS), fluoxetine treatment has been shown to effectively counteract the detrimental effects of stress on the brain. nih.govresearchgate.net This protection manifests as an alleviation of glial activation, which is a hallmark of neuroinflammation. nih.govresearchgate.net Fluoxetine suppresses the activation of both microglia and astrocytes in the hippocampus of stress-exposed rats. researchgate.net
Furthermore, fluoxetine inhibits the expression of pro-inflammatory cytokines that are elevated during chronic stress, including Interleukin-1β (IL-1β), interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α) in the hippocampal dentate gyrus. nih.govnih.govresearchgate.net By mitigating neuroinflammation, fluoxetine helps preserve the integrity of the neural tissue and protects against the neuronal injury that contributes to stress-related neurological disorders. nih.govnih.gov The neuroprotective effects in this context are largely attributed to the downregulation of the p38 MAPK pathway. nih.govresearchgate.net
Attenuation of Inflammation-Induced Neuronal Apoptosis
A key component of this compound's neuroprotective action is its ability to attenuate neuronal apoptosis, or programmed cell death, that is often triggered by inflammation and chronic stress. nih.govfrontiersin.org This anti-apoptotic effect is crucial for maintaining neuronal populations and brain function. nih.gov
In rats subjected to chronic unpredictable mild stress, treatment with fluoxetine led to a marked reduction in neuronal apoptosis within the hippocampal dentate gyrus. nih.govnih.gov This was evidenced by a decrease in the number of cells positive for cleaved caspase 3, a key executioner enzyme in the apoptotic cascade. researchgate.net Fluoxetine also downregulates the expression of several pro-apoptotic proteins, including Bax, cleaved caspase 3, and caspase 9. nih.govnih.gov
The mechanism for this anti-apoptotic effect is closely linked to the inhibition of the p38 MAPK and p53 signaling pathways. nih.govnih.gov Downregulation of p38 signaling by fluoxetine prevents the activation of the downstream apoptotic cascade. nih.govnih.gov Similarly, fluoxetine has been found to protect against IL-1β-induced neuronal apoptosis by downregulating the expression of the tumor suppressor protein p53, a process that is also dependent on p38 inhibition. nih.gov By preventing the upregulation of these pro-apoptotic factors, fluoxetine effectively suppresses inflammation-induced neuronal death. nih.govnih.gov
Table 2: Fluoxetine's Effect on Apoptotic Proteins in CUMS Rat Model
| Apoptotic Protein | Effect of Fluoxetine Treatment | Reference |
|---|---|---|
| Bax | Downregulation | nih.govnih.gov |
| Cleaved Caspase 3 | Downregulation | nih.govnih.govresearchgate.net |
| Cleaved Caspase 9 | Downregulation | nih.govnih.gov |
Molecular and Cellular Mechanisms
Cellular Processes Affected by Fluoxetine (B1211875) Hydrochloride
Fluoxetine hydrochloride exerts its effects by influencing fundamental cellular processes, with a notable impact on astrocytes, a type of glial cell crucial for brain homeostasis and function.
Astrocytes are increasingly recognized as important targets for antidepressant action. epfl.ch Fluoxetine modulates several aspects of astrocyte function, including morphology, autophagy, and the expression of key structural proteins. frontiersin.orgnih.gov
A key target in astrocytes is the Caveolin-1 (Cav-1) gene. Cav-1 is a primary protein component of caveolae, which are small invaginations of the plasma membrane involved in signal transduction. researchgate.net Research has revealed that chronic fluoxetine treatment regulates Cav-1 gene expression in a biphasic, concentration-dependent manner. nih.govnih.gov
Low Concentrations (0.1-1.0 µM) : At lower, therapeutically relevant concentrations, fluoxetine significantly down-regulates the expression of Cav-1 protein. nih.govfrontiersin.org This effect is mediated through the PI3K/AKT signaling pathway, which inhibits c-Fos gene expression, subsequently decreasing Cav-1 gene expression. nih.govnih.gov
High Concentrations (5-10 µM) : Conversely, at higher concentrations, fluoxetine up-regulates Cav-1 expression. nih.govfrontiersin.org This is driven by the MAPK/ERK signaling pathway, which has an opposing effect on c-Fos. nih.gov
Table 2: Biphasic Regulation of Caveolin-1 (Cav-1) Expression by Fluoxetine in Astrocytes
| Fluoxetine Concentration | Effect on Cav-1 Expression | Primary Signaling Pathway Involved |
| Low (0.1 - 1.0 µM) | Down-regulation | PI3K/AKT |
| High (5 - 10 µM) | Up-regulation | MAPK/ERK |
This table illustrates the concentration-dependent effects of fluoxetine on the expression of the Caveolin-1 gene in cultured astrocytes. nih.govfrontiersin.org
Astrocytes are the primary storage site for glycogen (B147801) in the brain, and this energy reserve is crucial for supporting neuronal function. Fluoxetine directly modulates glycogen metabolism in these cells. epfl.chnih.gov Similar to its effect on Cav-1, fluoxetine's regulation of glycogen content is biphasic. nih.gov
This modulation is intricately linked to the Cav-1/PTEN/PI3K/AKT/GSK-3β signaling pathway. nih.gov
At lower concentrations , fluoxetine downregulates Cav-1, which leads to increased activity of the PI3K/AKT pathway. This, in turn, increases the phosphorylation of Glycogen Synthase Kinase 3β (GSK-3β), suppressing its activity. Since GSK-3β normally inhibits glycogen synthesis, its suppression leads to an increase in glycogen content in astrocytes. nih.gov
At higher concentrations , fluoxetine acts in the opposite manner, ultimately leading to a decrease in astrocytic glycogen content. nih.gov
Furthermore, fluoxetine has been shown to stimulate glycogenolysis (the breakdown of glycogen) and increase glucose utilization and lactate (B86563) release by astrocytes. epfl.chnih.govfrontiersin.org The lactate produced can then be used by neurons as an energy source, suggesting that fluoxetine helps normalize metabolic support to neurons. epfl.chfrontiersin.org
Impact on GABAergic Synapse Gene Expression
One of the significant findings is the impact of fluoxetine on the expression of Dlx homeobox genes, particularly Dlx5 and Dlx6. These transcription factors are crucial for the differentiation and maintenance of cortical GABAergic interneurons. mdpi.com Studies in animal models have demonstrated that fluoxetine administration leads to a rapid and sustained reduction in the cortical expression of Dlx5 and Dlx6. mdpi.comnih.gov This effect was observed within 24 hours of treatment and persisted for several weeks. mdpi.com The downregulation of these genes is significant as their expression levels have been correlated with the severity of depressive-like behaviors. nih.gov The mechanism for this inhibition appears to be linked to the activation of the TrkB-CREB signaling pathway, a key cascade in neuroplasticity. mdpi.comnih.gov
Furthermore, fluoxetine's influence extends to the components of the synaptic release machinery. Research suggests that fluoxetine can decrease both GABAergic and glutamatergic synaptic release in a manner independent of the serotonin (B10506) transporter (SERT). nih.gov This is proposed to occur through the alteration of the SNARE (soluble N-ethylmaleimide-sensitive factor attachment protein receptor) complex, which is essential for vesicle fusion and neurotransmitter release. nih.gov Specifically, fluoxetine may reduce the levels of key SNARE components by blocking P/Q type voltage-gated calcium channels, which in turn diminishes the activity of protein kinase C (PKC). nih.gov
Chronic administration of fluoxetine also appears to desensitize serotoninergic inhibition of GABA inputs. biorxiv.org This leads to a downregulation of the function of 5-HT1B receptors located on the axon terminals of GABAergic neurons that synapse onto serotonin neurons. biorxiv.org The ultimate effect is an enhancement of the influence of GABAergic neurons on the serotonin system. biorxiv.org While some studies suggest fluoxetine treatment increases extracellular GABA levels, others indicate it can impair GABAergic signaling and reduce GABA release from specific interneuron populations, particularly in the developing brain. researchgate.netfrontiersin.orgsissa.it
The table below summarizes key research findings on the impact of fluoxetine on GABAergic synapse-related gene expression.
| Gene/Protein Target | Effect of Fluoxetine | Observed Mechanism/Pathway | Reference |
| Dlx5 / Dlx6 | ↓ Reduction in cortical expression | Activation of the TrkB-CREB signaling pathway | mdpi.comnih.gov |
| SNARE Complex | ↓ Downregulation of components (e.g., SNAP-25) | Blockade of P/Q type voltage-gated calcium channels, leading to reduced PKC activity | nih.gov |
| GABAA Receptors | Regulation of subunit expression | Indirect effect of increased GABAergic transmission | researchgate.net |
| 5-HT1B Receptors | ↓ Downregulation of function on GABAergic terminals | Chronic increase in extracellular serotonin levels | biorxiv.org |
Epigenetic Modifications Associated with this compound Response
The therapeutic response to this compound is increasingly understood to be mediated, in part, by epigenetic modifications. These changes, which alter gene expression without changing the DNA sequence itself, include DNA methylation, histone modifications, and regulation by non-coding RNAs. dergipark.org.tr
Histone Modifications: Chronic fluoxetine treatment has been shown to induce widespread epigenetic changes, particularly in histone acetylation. brainpost.co Histone acetylation is a process that generally "opens" chromatin structure, making genes more accessible for transcription. Studies have found that fluoxetine can produce effects similar to those of histone deacetylase (HDAC) inhibitors, which promote histone acetylation. nih.gov This is significant because stress and depression are often associated with decreased histone acetylation and reduced expression of genes like Brain-Derived Neurotrophic Factor (BDNF). nih.govwikipedia.org Fluoxetine can reverse stress-induced decreases in histone H3 acetylation in brain regions like the hippocampus and prefrontal cortex. nih.gov Research indicates that fluoxetine treatment can alter as many as 4511 genomic loci via histone acetylation in at least one brain region. brainpost.co
DNA Methylation: DNA methylation, typically associated with gene silencing, is another key epigenetic mechanism affected by fluoxetine. Antidepressants, including fluoxetine, can modify the activity of DNA methyltransferases (DNMTs), thereby altering methylation levels and gene expression. nih.gov For example, fluoxetine has been shown to blunt stress-induced increases in hippocampal DNA methylation. nih.gov A critical target is the BDNF gene. Increased methylation at BDNF promoters is linked to major depression, while successful antidepressant treatment, including with fluoxetine, is associated with decreased methylation and consequently increased BDNF expression. wikipedia.org Fluoxetine can facilitate this by promoting the dissociation of the MeCP2–CREB repressive complex from the BDNF promoter, allowing for increased transcription. nih.gov Studies have also identified specific CpG sites, such as in the RHOJ and OR2L13 genes, where methylation levels could predict interindividual differences in response to fluoxetine. nih.gov
Non-Coding RNA Regulation: Fluoxetine also influences gene expression through the regulation of non-coding RNAs, such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs). nih.govnih.gov MiRNAs are small molecules that can target messenger RNA (mRNA) for degradation or translational repression. Chronic fluoxetine administration has been reported to increase the levels of miRNA-16 (miR-16) in serotonergic neurons, which in turn targets the serotonin transporter (SERT) transcript, leading to decreased SERT expression. nih.gov Conversely, in noradrenergic neurons, fluoxetine was found to down-regulate miR-16. nih.gov LncRNAs can also be regulated by fluoxetine, contributing to its therapeutic effects by modulating chromatin structure and gene transcription programs in regions like the hippocampus. nih.govnih.gov
The following table provides a summary of epigenetic modifications associated with fluoxetine response.
| Epigenetic Mechanism | Target Gene/Molecule | Effect of Fluoxetine | Consequence | Reference |
| Histone Acetylation | Global H3 Acetylation | ↑ Increased levels in hippocampus and prefrontal cortex | Reverses stress-induced hypoacetylation, promotes gene transcription | brainpost.conih.gov |
| DNA Methylation | BDNF Promoter | ↓ Decreased methylation | Increased BDNF transcription and expression | wikipedia.orgnih.gov |
| DNA Methylation | Specific CpG sites (RHOJ, OR2L13) | Altered methylation levels | Associated with individual response variability | nih.gov |
| miRNA Regulation | miRNA-16 (in serotonergic neurons) | ↑ Increased levels | Decreased SERT expression | nih.gov |
| lncRNA Regulation | Hippocampal lncRNAs | Regulation of expression | Amelioration of depressive symptoms | nih.gov |
Preclinical Research and Translational Models
Animal Models of Psychiatric Disorders
Animal models that mimic aspects of human psychiatric conditions are invaluable tools in preclinical psychopharmacology. Fluoxetine (B1211875) has been rigorously evaluated in models of depression and for its cognitive effects.
The antidepressant-like effects of fluoxetine are well-documented in established rodent models of depression.
The Forced Swim Test (FST) is a widely used behavioral despair model. In this test, rodents are placed in a container of water from which they cannot escape. The duration of immobility is interpreted as a measure of behavioral despair, and a reduction in this parameter is indicative of antidepressant efficacy. Studies have consistently shown that fluoxetine administration reduces immobility time in both rats and mice. frontiersin.orgresearchgate.netresearchgate.net For instance, one study demonstrated a significant decrease in the total time of immobility in rats treated with fluoxetine at doses of 0.5, 1.0, and 2.0 mg/kg. researchgate.net The 1.0 and 2.0 mg/kg doses also increased the latency to the first period of immobility, suggesting an increase in motivation to escape. researchgate.net
| Forced Swim Test: Effect of Fluoxetine on Immobility Time in Rats | |
| Treatment Group | Total Immobility Time (seconds) |
| Control | Data not available |
| Fluoxetine (0.5 mg/kg) | Significantly decreased |
| Fluoxetine (1.0 mg/kg) | Significantly decreased |
| Fluoxetine (2.0 mg/kg) | Significantly decreased |
| This table summarizes the findings on the effect of different doses of fluoxetine on the total immobility time of rats in the Forced Swim Test. |
The Chronic Unpredictable Mild Stress (CUMS) model is considered to have high validity for studying depression as it induces a state of anhedonia, a core symptom of the disorder. This is typically measured by a decrease in the preference for a sweetened solution over plain water. Research has shown that exposure to CUMS for several weeks leads to a significant reduction in sucrose (B13894) preference in rats. nih.govresearchgate.net Treatment with fluoxetine has been found to reverse this effect, restoring the preference for the sucrose solution to levels comparable to non-stressed control animals. nih.govresearchgate.net This suggests that fluoxetine can ameliorate the anhedonic-like state induced by chronic stress. nih.gov
| Chronic Unpredictable Mild Stress: Effect of Fluoxetine on Sucrose Preference in Rats | |
| Treatment Group | Sucrose Preference (%) |
| Control (No Stress) | ~80-90% |
| CUMS + Vehicle | Significantly decreased |
| CUMS + Fluoxetine | Significantly increased compared to CUMS + Vehicle |
| This table illustrates the typical effects of Chronic Unpredictable Mild Stress (CUMS) and subsequent fluoxetine treatment on the percentage of sucrose preference in rats. |
Beyond its antidepressant effects, fluoxetine has been investigated for its impact on cognitive function, particularly in the context of neuropathological conditions.
In animal models of Alzheimer's disease (AD) , fluoxetine has demonstrated the ability to ameliorate cognitive deficits. For example, in APP/PS1 transgenic mice, a model for AD, long-term treatment with fluoxetine has been shown to delay the decline in spatial learning and memory as assessed by the Morris water maze test. nih.govnih.govresearchgate.net Treated mice exhibited significantly shorter escape latencies to find a hidden platform compared to their untreated counterparts. nih.govnih.gov In addition to improving spatial memory, fluoxetine treatment in AD models has been associated with a reduction in soluble Aβ40 and Aβ42 levels and a prevention of the decrease in dendritic spine synapses in the hippocampus. nih.govresearchgate.net
| Morris Water Maze: Effect of Fluoxetine on Escape Latency in an Alzheimer's Disease Mouse Model (APP/PS1) | |
| Treatment Group | Mean Escape Latency (seconds) |
| Wild-Type + Saline | Data not available |
| APP/PS1 + Saline | Significantly increased |
| APP/PS1 + Fluoxetine | Significantly shortened compared to APP/PS1 + Saline |
| This table summarizes the findings on the effect of fluoxetine on the mean escape latency of APP/PS1 mice in the Morris water maze, a test for spatial learning and memory. |
Studies using animal models of ischemia and stroke have also reported cognitive-enhancing effects of fluoxetine. The compound has been shown to improve spatial memory deficits that are common after an ischemic event. This improvement is thought to be linked to fluoxetine's ability to promote neurogenesis in the hippocampus.
The cognitive effects of fluoxetine in preclinical models can be influenced by both age and environmental factors. For instance, some studies suggest that the neurogenic and cognitive benefits of fluoxetine may be more pronounced in younger animals. The environment in which an animal is housed can also play a crucial role. Enriched environments, which provide more sensory and social stimulation, have been shown to have antidepressant-like effects on their own and can interact with the effects of fluoxetine.
The conditions under which an animal is reared can significantly impact the efficacy of fluoxetine and behavioral outcomes in preclinical tests. Studies have compared the effects of fluoxetine in animals raised in enriched, standard, or isolated conditions. nih.gov
Environmental enrichment has been shown to have an antidepressant effect, while social isolation can induce a depressant-like state. nih.gov Interestingly, the efficacy of fluoxetine in the Forced Swim Test can be altered by these rearing conditions. One study found that fluoxetine's effects on swimming and immobility were dependent on both the dose and the rearing environment. nih.gov For example, in rats reared in isolation, a lower dose of fluoxetine decreased swimming, whereas in enriched-condition rats, a higher dose was required to see a similar effect. nih.gov These findings highlight the importance of considering environmental factors in preclinical psychopharmacological research.
| Forced Swim Test: Influence of Rearing Condition on Fluoxetine Efficacy in Rats | |
| Rearing Condition & Treatment | Swimming Behavior |
| Isolated + Fluoxetine (10 mg/kg) | Decreased compared to vehicle |
| Enriched + Fluoxetine (20 mg/kg) | Decreased compared to vehicle |
| This table illustrates how rearing conditions can modulate the behavioral effects of fluoxetine in the Forced Swim Test in rats. |
Cognitive Effects in Animal Models
Preclinical Studies on Neurodegenerative Diseases
The neuroprotective and neurogenic properties of fluoxetine have prompted investigations into its potential therapeutic role in various neurodegenerative diseases beyond Alzheimer's.
In a transgenic mouse model of Huntington's disease (HD) , administration of fluoxetine has been shown to produce a marked improvement in hippocampal-dependent cognitive and depressive-like behavioral deficits. nih.govmq.edu.au Furthermore, fluoxetine was found to rescue deficits in neurogenesis and prevent volume loss in the dentate gyrus of these HD mice. nih.govlabonline.com.au These findings suggest that fluoxetine may have disease-modifying potential in Huntington's disease, possibly by stimulating the birth of new neurons and restoring the production of crucial growth factors like brain-derived neurotrophic factor (BDNF). labonline.com.au
Therapeutic Potential in Alzheimer's Disease Models
Fluoxetine hydrochloride, a selective serotonin (B10506) reuptake inhibitor (SSRI), has demonstrated significant neuroprotective potential in various preclinical models of Alzheimer's disease (AD). monash.edu Research has primarily focused on its ability to modulate the core pathological hallmarks of the disease, namely amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. monash.edu
Studies utilizing the nematode Caenorhabditis elegans as a model for Aβ toxicity have shown that fluoxetine can significantly delay Aβ-induced paralysis by reducing the formation of toxic Aβ oligomers. nih.govnih.gov This protective effect is, in part, mediated through the DAF-16/FOXO transcription factor, a key component of the insulin (B600854) signaling pathway. nih.govnih.gov The activation of this pathway by fluoxetine helps to mitigate proteotoxicity. nih.govnih.gov
A crucial aspect of fluoxetine's neuroprotective effect lies in its ability to enhance signaling pathways related to Brain-Derived Neurotrophic Factor (BDNF), a key molecule for neuronal survival and synaptic plasticity. researchgate.net In 3xTg-AD mice, fluoxetine treatment has been observed to significantly increase the expression of BDNF and the phosphorylation of its receptor, Tropomyosin-related kinase B (TrkB). imrpress.comscialert.netimrpress.com This upregulation is driven by the activation of the cAMP-response element-binding protein (CREB), a transcription factor that regulates BDNF gene expression. imrpress.comresearchgate.netscialert.net The activation of the CREB/BDNF/TrkB signaling cascade is considered a primary mechanism for the cognitive improvements seen in AD models treated with fluoxetine. imrpress.comimrpress.com
Fluoxetine also modulates other critical pathways. It has been shown to increase the expression and release of Transforming Growth Factor-beta 1 (TGF-β1), an anti-inflammatory cytokine with neuroprotective properties against amyloid-induced neurodegeneration. researchgate.netresearchgate.net Additionally, fluoxetine influences the ILK-AKT-GSK3beta pathway. By activating Akt, also known as Protein Kinase B, fluoxetine leads to the inhibitory phosphorylation of GSK-3β. nih.gov This action not only reduces tau hyperphosphorylation and Aβ production but also promotes cell survival. oncotarget.comnih.gov
Astrocyte-Based Therapeutic Strategies
Astrocytes, the most abundant glial cells in the brain, play a dual role in Alzheimer's disease, contributing to both neuroinflammation and neuroprotection. mdpi.com Fluoxetine has been identified as a modulator of astrocyte pathology, presenting a novel therapeutic angle. nih.govresearchgate.net In APP/PS1 mouse models, astrocytes can produce high levels of soluble Aβ; however, treatment with fluoxetine can significantly inhibit this production. nih.govresearchgate.net
Furthermore, fluoxetine can protect neurons from astrocyte-induced damage. nih.govresearchgate.net It achieves this by inhibiting the activation of astrocytes, thereby reducing the release of pro-inflammatory factors and neurotoxic molecules. nih.govresearchgate.net Research has shown that fluoxetine can prevent the formation of neurotoxic A1 reactive astrocytes, which are known to amplify inflammatory responses in neurodegenerative diseases. researchgate.net By modulating astrocyte reactivity and reducing their production of Aβ, fluoxetine helps to create a more neuroprotective environment in the brain, mitigating the progression of Alzheimer's-like phenotypes in animal models. nih.govresearchgate.netnih.gov
Clinical Research Paradigms and Outcomes
Comparative Efficacy and Tolerability Studies with Other Antidepressants
Fluoxetine (B1211875) hydrochloride, a prototypical selective serotonin (B10506) reuptake inhibitor (SSRI), has been extensively evaluated against other classes of antidepressants since its introduction. These comparative studies are crucial for establishing its relative therapeutic value in clinical practice.
Clinical trials comparing fluoxetine with tricyclic antidepressants (TCAs) have consistently found that both classes of drugs possess similar antidepressant efficacy. A meta-analysis of randomized controlled trials concluded there was no statistically significant difference in efficacy between fluoxetine and TCAs as a group when measuring response as a 50% or greater reduction on the Hamilton Depression Rating Scale (HDRS). nih.govepa.gov For instance, a retrospective analysis of 11 trials involving 427 female patients on fluoxetine and 423 on TCAs found that both groups experienced a significant and comparable reduction in the HAMD-17 total mean score from baseline to week 5. nih.gov
The primary distinction between fluoxetine and TCAs emerges in their tolerability profiles. dntb.gov.ua Systematic reviews and meta-analyses have shown that fluoxetine is generally better tolerated. nih.govnih.govcochrane.org Patients treated with TCAs are significantly more likely to discontinue treatment due to adverse events compared to those receiving fluoxetine. nih.govnih.gov One review found that dropout rates for any reason were significantly lower for SSRIs, including fluoxetine, than for TCAs. nih.gov Common adverse events that occurred more frequently in TCA groups included dry mouth, constipation, dizziness, somnolence, and abnormal vision. nih.govnih.gov Conversely, insomnia and nausea were more common in the fluoxetine group. nih.gov This superior tolerability profile has been a key factor in establishing SSRIs as a first-line treatment choice over TCAs. dntb.gov.uahealio.com
Table 1: Comparative Efficacy and Tolerability of Fluoxetine vs. TCAs
| Parameter | Fluoxetine | Tricyclic Antidepressants (TCAs) | Reference |
|---|---|---|---|
| Efficacy (HAMD-17 Score Reduction) | Baseline: 24.35 -> Endpoint: 14.37 | Baseline: 24.57 -> Endpoint: 14.43 | nih.gov |
| Overall Discontinuation Rate | Lower | Significantly Higher | nih.govnih.gov |
| Discontinuation Due to Adverse Events | Significantly Lower | Significantly Higher | nih.govnih.gov |
| More Frequent Adverse Events | Insomnia, Nausea | Dry Mouth, Constipation, Dizziness, Somnolence | nih.gov |
A comprehensive systematic review and meta-analysis found that sertraline (B1200038) was slightly more effective than fluoxetine, a finding with statistical but potentially limited clinical significance. nih.govcochrane.org Another review noted that paroxetine (B1678475) also showed a non-statistically significant trend towards better efficacy than fluoxetine. nih.gov In contrast, citalopram (B1669093) and fluoxetine have shown similar efficacy profiles. nih.gov A study using real-world data from a large patient survey found no statistically significant differences in the improvement of psychological distress among patients taking fluoxetine, sertraline, or escitalopram. mdpi.comresearchgate.net In this study, the improvement rates were 91.87% for fluoxetine, 90.38% for escitalopram, and 90.27% for sertraline. mdpi.comresearchgate.net
In terms of tolerability, fluoxetine has been associated with a higher incidence of agitation compared to other SSRIs in some analyses. nih.gov Its long half-life can be advantageous in reducing discontinuation symptoms if a dose is missed. droracle.ai
Table 2: Efficacy of Fluoxetine vs. Other SSRIs (Odds Ratio for Treatment Response)
An odds ratio (OR) of less than 1.0 favors fluoxetine.
| Comparison | Odds Ratio (95% CI) | Interpretation | Reference |
|---|---|---|---|
| Fluoxetine vs. Sertraline | 1.37 (1.08 to 1.74) | Sertraline favored over Fluoxetine | cochrane.org |
| Fluoxetine vs. Paroxetine | 1.25 (0.96 to 1.63) | Non-significant trend favoring Paroxetine | nih.gov |
| Fluoxetine vs. Citalopram | - | No significant difference found | nih.gov |
| Fluoxetine vs. Escitalopram | - | No significant difference in real-world effectiveness | mdpi.com |
Comparisons between fluoxetine and SNRIs, such as venlafaxine (B1195380) and duloxetine, have yielded more varied results. Some studies suggest that the dual mechanism of action of SNRIs may confer an efficacy advantage over SSRIs like fluoxetine. withpower.com A meta-analysis found venlafaxine to be significantly more effective than fluoxetine in achieving a response. nih.govcochrane.org Another indirect comparison using meta-regression concluded that venlafaxine was superior to duloxetine, and that duloxetine's efficacy was not statistically different from fluoxetine's. nih.gov
Tolerability profiles are also a consideration. In direct comparisons, the types of common adverse events were similar between venlafaxine and fluoxetine, including nausea and headache, although their frequencies could differ. nih.govnih.govresearchgate.net
Cognitive Outcomes in Clinical Populations
The effect of fluoxetine on cognitive function is a complex area of research, with outcomes often being inconsistent across studies. nih.govusach.clnih.gov Major depressive disorder itself is associated with cognitive deficits in domains such as memory, attention, and executive function. nih.gov Therefore, distinguishing the direct pharmacological effects of fluoxetine from the cognitive improvements secondary to the alleviation of depressive symptoms is a significant methodological challenge. nih.gov
Conversely, other evidence points to either no effect or potentially negative effects on cognition. uandes.cl The impact of fluoxetine on cognitive domains remains elusive, with some reviews highlighting the need for caution in its prescription due to potentially detrimental cognitive effects, particularly as preclinical studies in healthy animals have reported negative outcomes. nih.govnih.gov In a long-term study of elderly depressed patients, both fluoxetine and paroxetine were found to be devoid of detrimental effects on the cognitive functions tested, with most functions actually improving over the course of one year, likely linked to the improvement of the depression itself. psychiatrist.com
The variability in fluoxetine's cognitive outcomes can be attributed to several influencing factors. nih.govnih.gov
Disease Pathology: The underlying condition being treated is a critical variable. In patients with depression, improvements in cognition are often observed as mood symptoms lift. researchgate.netquora.com In neurodegenerative disorders like Alzheimer's disease, the heterogeneity of the disease, including variable cognitive profiles and rates of progression, complicates the assessment of treatment effects. mdpi.com However, some preclinical and limited clinical evidence suggests fluoxetine may have neuroprotective effects that could benefit cognition in these populations by modulating neuroplasticity and neuroinflammation. mdpi.com
Treatment Duration: The length of treatment can influence cognitive outcomes. Short-term administration may have different effects than chronic treatment. One study noted that cognitive functions in depressed patients improved at the first follow-up and continued to improve up to one month of treatment. nih.govresearchgate.net
Age: The patient's age and developmental stage can modulate the drug's effects. For example, exposure to fluoxetine during early life stages, such as prenatal or adolescent phases, may be less beneficial than treatment initiated in adulthood. researchgate.net In elderly populations, studies have shown that fluoxetine can be used without causing cognitive deterioration. psychiatrist.com
Gender: Some evidence suggests that variables like gender can influence the cognitive side effects observed in clinical studies. nih.govuandes.cl For instance, the brain's serotonin system, which fluoxetine targets, may have sex-specific differences in its influence on mood and cognition. mdpi.com
Long-Term Clinical Research Findings
Persistent Changes in Brain Serotonergic System Following Early Life Exposure
Early life exposure to fluoxetine hydrochloride can induce lasting alterations in the brain's serotonergic system. Serotonin is a critical signaling molecule in numerous neurodevelopmental processes, and modifying its concentration during these sensitive periods can disrupt the normal formation and organization of the brain. karger.com Research in animal models has demonstrated that these early exposures can lead to persistent changes that extend into adulthood.
Studies in rats have shown that fluoxetine treatment during the juvenile period, but not in adulthood, results in a significant and lasting increase in the density of serotonin transporters in the frontal cortex. jwatch.orgliesbethreneman.com This effect was observed long after the discontinuation of the treatment, suggesting a permanent alteration in the serotonergic infrastructure. jwatch.orgliesbethreneman.com The timing of exposure is crucial, as the adolescent brain undergoes significant development, including fluctuations in serotonin synapses and reorganization of serotonin receptors. liesbethreneman.com
The long-term effects on serotonin levels in different brain regions appear to be complex and can vary depending on the specific developmental window of exposure. For instance, prenatal exposure in rats has been associated with reduced serotonin in the frontal cortex during adolescence, which normalizes by adulthood, while a decrease in midbrain serotonin emerges later in life. karger.com Conversely, postnatal fluoxetine treatment has been linked to increased serotonin levels in the cortex and parts of the hippocampus in adolescents and adults. karger.com
Furthermore, research indicates that perinatal exposure to fluoxetine can interact with factors like maternal stress to affect myelin-related gene expression in the corticolimbic circuit of juvenile rats. nih.gov Studies in zebrafish have also revealed that brief developmental exposure to fluoxetine can cause life-long dysregulation of the brain's transcriptome, affecting pathways involved in neuroendocrine signaling, stress response, and circadian rhythm. frontiersin.org
These findings underscore the vulnerability of the developing serotonergic system to pharmacological intervention and highlight the potential for long-lasting neurobiological consequences.
Molecular Changes in Brain Regions Associated with Long-Term Treatment
Chronic administration of this compound in adults induces significant and widespread molecular changes in various brain regions, contributing to its therapeutic effects through mechanisms that extend beyond simple serotonin reuptake inhibition. These long-term adaptations involve alterations in gene expression, epigenetic modifications, and structural plasticity. brainpost.cofrontiersin.org
Research in rodent models has demonstrated that long-term fluoxetine treatment leads to brain-region-specific upregulation of genes associated with Brain-Derived Neurotrophic Factor (BDNF)-induced long-term potentiation. nih.gov BDNF is a key molecule involved in neuronal survival, growth, and synaptic plasticity. frontiersin.org Chronic, but not acute, fluoxetine administration has been shown to increase the expression of several BDNF-LTP associated genes in the dentate gyrus, hippocampus, and prefrontal cortex. nih.gov
In addition to BDNF-related genes, long-term fluoxetine exposure has been found to alter the expression of genes involved in myelination. nih.govdntb.gov.ua Myelination is a process crucial for shaping brain connectivity. nih.govdntb.gov.ua Studies have shown that chronic fluoxetine can lead to long-term changes in the hippocampal expression of genes like Ciliary neurotrophic factor (Cntf). nih.govdntb.gov.ua Interestingly, the direction of this change can be age-dependent, with upregulation in adults and downregulation following neonatal exposure. nih.gov
Widespread gene expression and epigenetic changes have been observed in multiple brain regions following chronic fluoxetine exposure. brainpost.co A study on rats identified significant alterations in as many as 4,447 transcripts and 4,511 genomic loci in at least one brain region. brainpost.co The most pronounced changes in both gene expression and histone acetylation were found in the raphe nucleus, nucleus accumbens, hippocampus, and locus coeruleus. brainpost.co
Structurally, long-term fluoxetine treatment has been shown to induce morphological rearrangements of serotonergic fibers in the hippocampus of mice. acs.org This includes a reduction in the number and diameter of these fibers. acs.org Furthermore, chronic treatment can promote structural changes in inhibitory interneurons in the adult cerebral cortex, potentially by altering plasticity-related molecules. oup.com
| Gene | Hippocampus Proper (Fold Change) | Dentate Gyrus (Fold Change) |
|---|---|---|
| TIEG1 | 7 | 2 |
| Narp | 4 | - |
| Arc | 3 | - |
| Neuritin | - | 2 |
Patient Response Heterogeneity and Treatment Resistance Factors
The clinical response to this compound is highly variable among patients, with a significant portion experiencing only partial improvement or treatment resistance. nih.govnih.gov This heterogeneity is influenced by a complex interplay of genetic, epigenetic, and clinical factors. europeanreview.org
Genetic variations are a key contributor to differing treatment outcomes. europeanreview.org Pharmacogenetic studies have identified several candidate genes that may influence fluoxetine response. For instance, variations in genes encoding for phosphodiesterases, such as PDE1A and PDE11A, have been associated with remission in patients treated with fluoxetine. europeanreview.org Similarly, polymorphisms in the Bcl-2 gene have been linked to treatment-resistant depression (TRD). europeanreview.org
Epigenetic mechanisms, particularly DNA methylation, are also emerging as important predictors of antidepressant response. tandfonline.com Genome-wide studies have identified specific CpG sites where methylation levels differ between responders and non-responders to fluoxetine. tandfonline.com For example, methylation patterns in the RHOJ (Ras Homolog Family Member J) and OR2L13 (Olfactory Receptor family 2 subfamily L member 13) genes have been highlighted as potential biomarkers for fluoxetine response in children and adolescents. tandfonline.com
Beyond genetics and epigenetics, a range of clinical factors can contribute to treatment resistance. Co-occurring medical conditions, such as heart disease or thyroid problems, and other psychiatric disorders can complicate depression and its treatment. nih.govfrontiersin.org The severity of the depressive episode is also a factor, with more severe depression often being associated with a poorer response. europeanreview.org Furthermore, some patients who initially respond to treatment may later experience a loss of clinical effect or relapse. nih.goveuropeanreview.org
Research using animal models has also helped to identify potential biomarkers. Studies in diverse mouse strains have implicated proteins involved in cellular growth and proliferation, such as glial fibrillary acidic protein, S100 beta protein, GLO1, and histone deacetylase 5, in the response to fluoxetine. unc.edu
| Factor Category | Specific Factors |
|---|---|
| Genetic Variations | Polymorphisms in PDE1A, PDE11A, Bcl-2 |
| Epigenetic Modifications | DNA methylation patterns in RHOJ and OR2L13 |
| Clinical Characteristics | Severity of depression, co-occurring medical and psychiatric conditions |
| Molecular Pathways | Cellular genesis and proliferation pathways (e.g., involving GFAP, S100B, GLO1, HDAC5) |
Drug Drug Interactions: Mechanistic Insights
Cytochrome P450 Enzyme System Inhibition
Fluoxetine (B1211875) and its primary active metabolite, norfluoxetine (B159337), are notable for their inhibitory effects on several key enzymes within the cytochrome P450 system. This system is responsible for the metabolism of a vast array of drugs, and its inhibition can lead to clinically significant alterations in the plasma concentrations of co-administered medications.
Potent Inhibition of CYP2D6
Fluoxetine and norfluoxetine are potent inhibitors of the CYP2D6 isoenzyme. wikipedia.orgdrugs.com This inhibition is primarily competitive, as both fluoxetine and its metabolite have a strong binding affinity for the enzyme. wikipedia.orgresearchgate.net The long elimination half-lives of both fluoxetine (4-6 days with chronic use) and norfluoxetine (4-16 days) contribute to a prolonged inhibitory effect on CYP2D6, which can persist for weeks even after the discontinuation of the drug. researchgate.netnih.gov This sustained inhibition is a crucial factor in its drug interaction profile. Research has shown that fluoxetine administration can lead to a significant decrease in the clearance of CYP2D6 substrates. wikipedia.org For instance, co-administration can convert individuals who are genetically extensive metabolizers of CYP2D6 substrates into poor metabolizer phenotypes. nih.gov
Inhibition of CYP2C19, CYP2B6, and CYP2C9
Beyond its profound effect on CYP2D6, fluoxetine also demonstrates inhibitory activity against other CYP isoenzymes, albeit to a lesser extent. It is considered a mechanism-based inhibitor of CYP2C19. wikipedia.orgresearchgate.net Studies have indicated that both fluoxetine and norfluoxetine are likely to act as perpetrators of drug interactions with CYP2C19 substrates. nih.gov In vitro and in vivo data suggest that fluoxetine is a moderate inhibitor of CYP2C19. nih.gov
Fluoxetine and norfluoxetine are also described as mild to moderate inhibitors of CYP2B6 and CYP2C9. wikipedia.orgnih.gov The inhibition of CYP2C9, in particular, has implications for drugs with a narrow therapeutic index that are metabolized by this pathway. plos.orgthe-hospitalist.org
Implications for Co-administered Drugs Metabolized by these Isoenzymes (e.g., TCAs, Antipsychotics, Warfarin)
The inhibition of CYP enzymes by fluoxetine can lead to clinically significant increases in the plasma concentrations of co-administered drugs that are substrates for these enzymes.
Tricyclic Antidepressants (TCAs): Many TCAs, such as amitriptyline (B1667244) and imipramine, are metabolized by CYP2D6. the-hospitalist.orgverywellmind.com Co-administration with fluoxetine can result in a substantial increase in TCA plasma levels, potentially leading to toxicity. nih.govnih.govresearchgate.net This necessitates careful monitoring and often requires a reduction in the TCA dosage. verywellmind.com
Antipsychotics: The plasma concentrations of several antipsychotic drugs, including haloperidol, clozapine, and risperidone, can be elevated when administered with fluoxetine due to the inhibition of CYP2D6. drugbank.comresearchgate.netnih.gov This can increase the risk of adverse effects associated with these antipsychotics. The concurrent use of fluoxetine with pimozide (B1677891) and thioridazine (B1682328) is contraindicated due to the risk of QT prolongation. researchgate.netnih.gov
Warfarin (B611796): Warfarin, an anticoagulant with a narrow therapeutic index, is metabolized by CYP2C9. plos.orgthe-hospitalist.org Although reports have been somewhat inconsistent, the inhibitory effect of fluoxetine on CYP2C9 can potentially increase the anticoagulant effects of warfarin, leading to an elevated risk of bleeding. plos.orgnih.govoup.com Postulated mechanisms include both the inhibition of warfarin metabolism and displacement from plasma protein-binding sites. nih.gov
Table 1: Fluoxetine's Impact on Co-administered Drugs via CYP450 Inhibition
| Co-administered Drug Class | Primary Metabolizing Enzyme | Effect of Fluoxetine Co-administration | Clinical Implication |
|---|---|---|---|
| Tricyclic Antidepressants (e.g., Amitriptyline, Imipramine) | CYP2D6 | Increased plasma concentrations | Potential for toxicity, requires dose adjustment |
| Antipsychotics (e.g., Haloperidol, Risperidone) | CYP2D6 | Increased plasma concentrations | Increased risk of adverse effects |
P-glycoprotein Inhibition and its Impact on Drug Transport
P-glycoprotein (P-gp) is an efflux transporter found in various tissues, including the blood-brain barrier, that actively pumps substrates out of cells. Fluoxetine has been shown to inhibit the activity of P-gp. wikipedia.org This inhibition can increase the intracellular and central nervous system concentrations of co-administered drugs that are P-gp substrates, such as loperamide, potentially potentiating their central effects. wikipedia.org However, some research indicates that while fluoxetine can inhibit P-gp, it may not be a transported substrate of human P-gp itself, and the clinical significance of this interaction for fluoxetine's own distribution is still under investigation. nih.govnih.govplos.orgoup.com In vitro studies have demonstrated that fluoxetine can inhibit P-gp, which could affect the transport of other P-gp substrates. researchgate.net
Pharmacodynamic Interactions Leading to Serotonin (B10506) Syndrome Risk
Serotonin syndrome is a potentially life-threatening condition caused by excessive serotonergic activity in the central and peripheral nervous systems. nih.govmayoclinic.org The primary pharmacodynamic action of fluoxetine is the inhibition of serotonin reuptake, which increases the synaptic concentration of serotonin. wikipedia.orgnih.gov
When fluoxetine is co-administered with other serotonergic agents, the risk of serotonin syndrome is significantly increased. researchgate.netnih.gov This is an additive pharmacodynamic effect. Classes of drugs that can contribute to this syndrome when combined with fluoxetine include:
Monoamine Oxidase Inhibitors (MAOIs): This combination is contraindicated as MAOIs prevent the breakdown of serotonin, leading to a dangerous accumulation when reuptake is also blocked. verywellmind.comnih.gov
Tricyclic Antidepressants (TCAs): Many TCAs also inhibit serotonin reuptake. the-hospitalist.orgresearchgate.net
Triptans: These migraine medications are serotonin receptor agonists. nih.gov
Other SSRIs and SNRIs: Combining different serotonin reuptake inhibitors has an additive effect. researchgate.net
Opioids: Certain opioids like tramadol (B15222) and fentanyl have serotonergic activity. drugbank.comnih.gov
Herbal Supplements: St. John's Wort is known to have serotonergic properties. researchgate.netnih.gov
The symptoms of serotonin syndrome can range from mild (shivering, diarrhea) to severe (muscle rigidity, fever, seizures). mayoclinic.org
Mechanisms of QT Interval Prolongation Risk in Combination Therapy
Fluoxetine has been associated with a risk of QT interval prolongation, which can lead to potentially fatal cardiac arrhythmias like Torsades de Pointes. nih.govgoodrx.com This risk is heightened when fluoxetine is used in combination with other drugs that also prolong the QT interval. researchgate.net The mechanisms underlying this effect involve the direct interaction with cardiac ion channels.
Research indicates that fluoxetine and its metabolite, norfluoxetine, can block the human ether-a-go-go-related-gene (hERG) K+ channels. nih.govresearchgate.net The hERG channel is crucial for cardiac repolarization, and its blockade can delay this process, manifesting as a prolonged QT interval on an electrocardiogram. nih.gov
Furthermore, studies suggest a dual mechanism where fluoxetine not only directly blocks the hERG channel but also disrupts the trafficking of the hERG channel protein to the cell surface membrane, effectively reducing the number of functional channels. nih.govresearchgate.netnih.gov This combined effect enhances the potential for QT prolongation. Co-administration with other QT-prolonging drugs, such as certain antipsychotics (e.g., thioridazine, pimozide), antiarrhythmics, and some antibiotics, results in an additive effect on QT interval duration, significantly increasing the risk of cardiac events. drugbank.comgoodrx.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Fluoxetine hydrochloride |
| Norfluoxetine |
| Amitriptyline |
| Imipramine |
| Haloperidol |
| Clozapine |
| Risperidone |
| Pimozide |
| Thioridazine |
| Warfarin |
| Loperamide |
| Fentanyl |
| Lithium |
| Tramadol |
| Buspirone |
| Amphetamines |
| Tryptophan |
| Triptans |
| Desipramine |
| Olanzapine |
| Bupropion |
| Isocarboxazid |
| Phenelzine |
| Selegiline |
| Tranylcypromine |
| Linezolid |
| Methylene blue |
| Meperidine |
| Methadone |
| St. John's Wort |
| Amiodarone |
| Sotalol |
| Ciprofloxacin |
| Azithromycin |
| Fluconazole |
| Ziprasidone |
| Methadone |
| Apixaban |
| Rivaroxaban |
| Clopidogrel |
| Prasugrel |
| Digoxin |
| Quinidine |
| Vinblastine |
| Mitomycin C |
| Paclitaxel |
| Doxorubicin |
| Verapamil |
| Fexofenadine |
| Sumatriptan |
| Sertraline (B1200038) |
| Paroxetine (B1678475) |
| Nortriptyline |
| Duloxetine |
| Mirtazapine |
| Venlafaxine (B1195380) |
| Codeine |
| Oxycodone |
| Dextromethorphan |
| Carbamazepine |
| Phenytoin |
| Diazepam |
| Alprazolam |
| Flecainide |
| Propafenone |
| Vinblastine |
| Aspirin |
| Ibuprofen |
| Diclofenac |
Mechanisms of Adverse Effects and Tolerability
Neurobiological Basis of Activating Effects
Fluoxetine (B1211875) is known to have activating properties, which can manifest as nervousness, anxiety, agitation, and insomnia, particularly at the beginning of therapy. psychopharmacologyinstitute.comnih.gov These effects are considered statistically significant treatment-emergent phenomena. nih.gov The primary mechanism of fluoxetine is the inhibition of the serotonin (B10506) transporter, leading to increased synaptic levels of serotonin. patsnap.com However, its interaction with other receptors also plays a significant role in its side effect profile.
One of the key mechanisms proposed for fluoxetine's activating properties is its action as an antagonist at 5-HT2C receptors. psychopharmacologyinstitute.comnih.gov By blocking these receptors, which are involved in the regulation of dopamine (B1211576) and norepinephrine (B1679862) release, fluoxetine can lead to an increase in the levels of these catecholamines. This elevation in dopaminergic and noradrenergic activity is thought to contribute to the feelings of activation, and in some cases, anxiety and restlessness. psychopharmacologyinstitute.com
| Activating Effect | Proposed Neurobiological Mechanism | Key Neurotransmitters/Receptors Involved |
|---|---|---|
| Anxiety, Agitation, Insomnia | Antagonism of 5-HT2C receptors, leading to increased downstream release of norepinephrine and dopamine. psychopharmacologyinstitute.comnih.gov | Serotonin (5-HT), Norepinephrine, Dopamine, 5-HT2C Receptor |
| Nervousness | General increase in serotonergic neurotransmission and downstream catecholaminergic effects. psychopharmacologyinstitute.compatsnap.com | Serotonin (5-HT), Norepinephrine, Dopamine |
Serotonin Receptor Antagonism Contributing to Anxiety and Insomnia
The relationship between fluoxetine and the 5-HT2C receptor is a critical factor in understanding the emergence of anxiety and insomnia. Fluoxetine acts as a competitive and reversible antagonist of 5-HT2C receptors. pnas.orgnih.govdrugbank.com This antagonistic activity is thought to be a primary contributor to the anxiety, insomnia, and agitation experienced by some individuals. nih.gov
Activation of 5-HT2C receptors generally leads to anxiogenic (anxiety-producing) effects and a decrease in locomotor activity. By blocking these receptors, it might be expected to produce anxiolytic (anxiety-reducing) effects. However, the initial increase in synaptic serotonin from reuptake inhibition can activate multiple serotonin receptor subtypes throughout the brain. columbiapsychiatry.org The complex interplay between potent 5-HT reuptake inhibition and moderate 5-HT2C antagonism likely underlies the variable effects seen in practice, where initial treatment can be activating or anxiogenic. psychopharmacologyinstitute.comnih.gov The antagonism at 5-HT2C receptors disrupts the typical serotonergic inhibitory control over dopamine, potentially leading to a state of hyperexcitability in certain neural circuits that manifests as anxiety and difficulty sleeping. nih.govcolumbiapsychiatry.org
Mechanisms of Potential Late-Onset Adverse Effects with Chronic Use
While many adverse effects of fluoxetine manifest early in treatment, there are reports of late-onset effects occurring after years of chronic use. nih.gov Case studies have documented patients developing symptoms of restlessness, tension, agitation, and sleep disturbances after 6 to 10 years of continuous fluoxetine treatment, with symptoms resolving upon dose reduction or cessation. nih.gov
The mechanisms for these late-onset effects are not fully understood but are thought to involve long-term adaptive changes in the serotonergic system and downstream pathways. patsnap.com Chronic administration of fluoxetine leads to sustained elevations of synaptic serotonin, which can induce alterations in receptor density, sensitivity, and gene expression over time. patsnap.comnih.gov For instance, long-term fluoxetine exposure has been shown to cause changes in the expression of genes involved in myelination, a process that influences brain connectivity. nih.gov
One hypothesis to explain late-onset adverse effects is the development of serotonin receptor supersensitivity. nih.gov According to this hypothesis, the constant presence of high levels of serotonin might, over a very long period, induce a paradoxical increase in the sensitivity of certain postsynaptic serotonin receptors. This "supersensitivity" could mean that normal physiological serotonin release, or the presence of fluoxetine itself, elicits an exaggerated or altered response, leading to symptoms like agitation and restlessness that are similar to the acute side effects. nih.gov This remains a theoretical explanation based on clinical observations, as much of the preclinical research on chronic SSRI use has focused on receptor desensitization or downregulation as the primary adaptive change. nih.gov
Neurological Manifestations: Akathisia and Extrapyramidal Symptoms
Although uncommon, fluoxetine can induce neurological side effects such as akathisia and other extrapyramidal symptoms (EPS), which include dystonia, parkinsonism, and tardive dyskinesia. nih.govnih.govresearchgate.net Akathisia is a movement disorder characterized by a subjective feeling of inner restlessness and a compelling urge to be in constant motion. nih.govresearchgate.net
The leading hypothesis for the mechanism of SSRI-induced EPS is the serotonergically mediated inhibition of dopaminergic neurotransmission, particularly within the basal ganglia. nih.govsemanticscholar.orgscielo.br Key pathways involved include:
Nigrostriatal Pathway: Increased serotonin activity is thought to inhibit dopamine release in this pathway, which is critical for motor control. This inhibition can lead to parkinsonian symptoms like bradykinesia and rigidity. nih.gov
Mesocortical/Mesolimbic Pathways: Disruption of dopamine in these pathways may contribute to akathisia. researchgate.net
Specific serotonin receptors, such as 5-HT2A and 5-HT2C, located in the basal ganglia are believed to play a role. columbiapsychiatry.orgnih.gov Stimulation of these receptors by elevated serotonin levels can lead to the inhibition of dopaminergic neurons, creating a state of dopamine hypoactivity that manifests as EPS. columbiapsychiatry.orgnih.gov Fluoxetine's affinity for 5-HT2C receptors and its long half-life, which can lead to accumulation, may be contributing factors to its association with EPS among SSRIs. nih.gov
Cardiovascular Considerations: QT Interval Prolongation
Fluoxetine has been associated with prolongation of the QT interval on an electrocardiogram, although this effect is generally considered less pronounced than with some other SSRIs. researchgate.netpsychiatrictimes.com The QT interval represents the time it takes for the heart's ventricles to depolarize and repolarize. A prolonged QT interval is a risk factor for a potentially fatal cardiac arrhythmia known as Torsades de Pointes.
The primary mechanism for this effect involves the interaction of fluoxetine and its active metabolite, norfluoxetine (B159337), with specific cardiac ion channels. nih.govnih.gov Research has identified a dual mechanism:
Direct Block of the hERG Potassium Channel: Fluoxetine and norfluoxetine can directly block the human ether-a-go-go-related gene (hERG) K+ channel. researchgate.netnih.govnih.gov This channel is responsible for the rapid delayed rectifier potassium current (IKr), which is a critical component of phase 3 cardiac repolarization. Inhibition of this current delays repolarization, thereby prolonging the QT interval. nih.gov
Disruption of hERG Channel Protein Trafficking: In addition to direct blockade, both compounds can disrupt the normal cellular process of trafficking hERG channel proteins to the cell surface membrane. researchgate.netnih.govnih.gov This leads to a reduced density of functional potassium channels on the cardiomyocyte surface, further impairing the repolarization process. nih.gov
These two mechanisms, which are mediated by different drug binding sites, work in concert to reduce the total repolarizing current, predisposing to QT prolongation. nih.govnih.gov
| Mechanism | Molecular Target | Physiological Consequence |
|---|---|---|
| Direct Channel Blockade | hERG (Kv11.1) K+ Channel Pore | Inhibition of the rapid delayed rectifier potassium current (IKr). nih.govnih.gov |
| Disruption of Protein Trafficking | hERG channel protein processing in the secretory pathway | Reduced density of functional hERG channels on the cell surface membrane. researchgate.netnih.govnih.gov |
Emerging Therapeutic Applications and Repurposing Research
Oncology Research and Cancer Therapy Repurposing
Recent preclinical and in vivo studies have highlighted the oncolytic properties of fluoxetine (B1211875), suggesting its potential as a repurposed agent in cancer therapy. researchgate.net Its ability to cross the blood-brain barrier makes it a particularly interesting candidate for brain tumors. nih.govresearchgate.net
Accumulating evidence confirms that the anticancer activities of fluoxetine are largely independent of its primary serotonergic-mediated mechanisms. nih.gov The oncolytic effects are not shared by all SSRIs, indicating a mechanism beyond simple serotonin (B10506) reuptake inhibition. nih.gov Studies have demonstrated that fluoxetine can induce apoptosis in various cancer cell lines, including glioblastoma, colorectal carcinoma, and breast cancer, by triggering cell death pathways that disrupt lysosomal and mitochondrial function. nih.gov For instance, in Burkitt lymphoma cells, fluoxetine-induced apoptosis was mediated through the caspase pathway, leading to DNA and PARP cleavage, independent of its serotonergic effects. nih.gov Similarly, in hepatocellular carcinoma cells, the anticancer effect is attributed to the upregulation of apoptosis-associated proteins like caspase-3, caspase-8, and caspase-9. nih.govresearchgate.net
A key non-serotonergic mechanism of fluoxetine's anticancer activity involves the inhibition of the enzyme acid sphingomyelinase (ASM), also known as sphingomyelin (B164518) phosphodiesterase 1 (SMPD1). nih.govwilliamscancerinstitute.com ASM is crucial for the conversion of sphingomyelin to ceramide. researchgate.net By inhibiting ASM, fluoxetine disrupts this process, leading to the accumulation of sphingomyelin and a reduction in ceramide. researchgate.netmdpi.com This disruption causes significant lysosomal stress and suppresses oncogenic signaling pathways, such as the epidermal growth factor receptor (EGFR) pathway, ultimately resulting in dose-dependent death of cancer cells. nih.govresearchgate.net This mechanism has been identified as particularly relevant in glioblastoma (GBM), where ASM is a necessary target for cancer cell survival. nih.gov
Fluoxetine has demonstrated significant potential in enhancing the efficacy of existing cancer treatments.
With Temozolomide (B1682018) (TMZ): The combination of fluoxetine and temozolomide has shown a synergistic cytotoxic effect in glioma cells. nih.govwithpower.comnih.gov Fluoxetine sensitizes glioma cells to TMZ by activating the CHOP-dependent endoplasmic reticulum stress-related apoptosis pathway. nih.govnih.gov This combined treatment has been shown to be more effective than monotherapy in both in vitro and in vivo models of glioblastoma. mdpi.com Clinical trials are underway to evaluate the safety and efficacy of this combination in patients with recurrent malignant gliomas. cancer.gov
With Raloxifene (B1678788): In models of breast cancer, the combination of fluoxetine and raloxifene has produced better outcomes than either drug administered alone. mdpi.comnih.gov This combination has been shown to significantly reduce tumor volume and improve the antioxidant status of tumor tissues in rats with experimentally induced breast cancer. williamscancerinstitute.comnih.govfusabil.org
| Combination Therapy | Cancer Type | Observed Synergistic Effect | Underlying Mechanism |
|---|---|---|---|
| Fluoxetine + Temozolomide | Glioblastoma (Glioma) | Enhanced cancer cell death and tumor growth inhibition. nih.govwithpower.com | Activation of CHOP-dependent endoplasmic reticulum stress-related apoptosis. nih.gov |
| Fluoxetine + Raloxifene | Breast Cancer | Greater reduction in tumor volume compared to monotherapy. mdpi.comnih.gov | Increased pro-apoptotic effects and improved antioxidant status. williamscancerinstitute.comfusabil.org |
Fluoxetine exerts notable immunomodulatory effects that can contribute to its anticancer activity. conicet.gov.ar Research indicates that fluoxetine can enhance the host's antitumor immune response. nih.gov It has been shown to promote cellular immunity by increasing the numbers of CD4+ T helper (Th) and CD8+ cytotoxic T (Tc) cells while decreasing regulatory T cells (Treg). frontiersin.org Furthermore, fluoxetine can modulate cytokine profiles, promoting a Th1-type response characterized by increased levels of IL-2 and IFN-γ, which is favorable for antitumor immunity. frontiersin.orgnih.gov Another important mechanism is the suppression of the kynurenine (B1673888) pathway, an important route for tryptophan metabolism that, when upregulated in the tumor microenvironment, can lead to immune suppression. frontiersin.orgnih.gov By inhibiting this pathway, fluoxetine may help to reverse tumor-induced immune tolerance. nih.gov
Neurological Disorder Exploration Beyond Depression
The neuroprotective and neurogenic properties of fluoxetine have prompted research into its potential for treating neurodegenerative diseases, most notably Alzheimer's disease.
Preclinical evidence strongly suggests that fluoxetine may have therapeutic potential in mitigating the cognitive decline associated with Alzheimer's disease (AD). mdpi.comresearchgate.net Its mechanisms of action in this context are multifaceted and extend beyond its antidepressant effects.
Neuroprotective and Anti-degenerative Effects: Studies in animal models of AD have shown that fluoxetine can reduce the pathology of amyloid-beta (Aβ) plaques, a hallmark of the disease. mdpi.comacs.org It has been found to prevent the elevation of soluble Aβ1-42 peptides and rescue spatial memory deficits. acs.org The neuroprotective effects may also be mediated by anti-inflammatory actions, as fluoxetine can hinder the TLR4/NLRP3 inflammasome and suppress the expression of pro-inflammatory genes. mdpi.comnih.gov
Promotion of Neurogenesis and Synaptic Plasticity: Fluoxetine has been shown to stimulate neurogenesis and enhance synaptic plasticity in AD models. mdpi.comnih.gov It can increase levels of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival and growth. mdpi.comnih.gov By activating various signaling pathways, including CREB/p-CREB/BDNF, fluoxetine promotes the formation and stability of synapses, which is crucial for learning and memory. mdpi.comfrontiersin.org In AD mouse models, treatment has been shown to improve cognitive function and delay the progression of neuronal loss in the hippocampus. oncotarget.comfrontiersin.org
| Mechanism in Alzheimer's Disease | Specific Finding | Potential Outcome |
|---|---|---|
| Reduction of Aβ Pathology | Prevents elevation in levels of soluble Aβ1–42 peptides in the hippocampus. acs.org | Mitigation of neuronal dysfunction and slowing of neurodegeneration. nih.gov |
| Anti-inflammatory Effects | Hinders TLR4/NLRP3 inflammasome and suppresses pro-inflammatory genes. mdpi.comnih.gov | Reduction of neuroinflammation associated with AD pathology. frontiersin.org |
| Promotion of Neurogenesis | Increases Brain-Derived Neurotrophic Factor (BDNF) levels. mdpi.com | Counteracts the decline in neurogenesis and supports neuronal health. frontiersin.org |
| Enhanced Synaptic Plasticity | Activates CREB/p-CREB/BDNF signaling pathways. mdpi.comnih.gov | Improved cognitive performance and rescue of memory deficits. acs.orgnih.gov |
While preclinical data are promising, only a limited number of clinical studies have investigated fluoxetine's direct impact on cognitive performance in people with AD, and their results have been limited by methodological issues. mdpi.comnih.gov Therefore, more high-quality clinical research is necessary to confirm these potential benefits in patients. researchgate.net
Immunomodulatory Roles in Systemic Conditions
Fluoxetine hydrochloride has been the subject of significant research for its potential role in mitigating complications associated with COVID-19, particularly the hyperinflammatory response known as a "cytokine storm". cdrl-ut.orgutoledo.edu This severe immune reaction is a major contributor to organ failure and mortality in patients with severe COVID-19. cdrl-ut.org
The immunomodulatory and anti-inflammatory properties of fluoxetine are central to this area of investigation. nih.gov Research suggests that fluoxetine may help reduce the levels of pro-inflammatory cytokines and chemokines, such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and CCL-2. nih.govnih.gov The mechanism of action is thought to involve interference with the NF-kappaB/IL6ST axis, which is a key pathway in regulating inflammation. cdrl-ut.orgresearchgate.net By inhibiting this pathway, fluoxetine could potentially suppress the excessive inflammatory response that leads to a cytokine storm. cdrl-ut.orgresearchgate.net
In addition to its anti-inflammatory effects, fluoxetine has been shown to inhibit the entry of SARS-CoV-2 into cells in vitro. researchgate.net This is achieved by impairing endolysosomal acidification, a process necessary for viral entry. researchgate.net
Several observational studies and clinical trials have explored the potential benefits of fluoxetine in COVID-19 patients. A large analysis of electronic health records indicated that patients with COVID-19 who were taking fluoxetine had a significantly lower risk of mortality compared to a matched control group. the-hospitalist.org Specifically, patients on fluoxetine were 28% less likely to die from COVID-19. the-hospitalist.org Another study highlighted that the use of fluoxetine or fluvoxamine (B1237835) was associated with a significantly lower relative risk of mortality in COVID-19 patients. nih.gov These findings have led to the proposal of fluoxetine as a potential adjuvant therapy for COVID-19. nih.gov
Table 2: Investigated Mechanisms of Fluoxetine in COVID-19
| Mechanism | Description | Potential Outcome |
|---|---|---|
| Anti-inflammatory Effects | Reduction of pro-inflammatory cytokines and chemokines such as IL-6, TNF-α, and CCL-2. nih.govnih.gov | Prevention or mitigation of the cytokine storm. cdrl-ut.orgutoledo.edu |
| NF-kappaB/IL6ST Axis Interference | Suppression of a key intracellular inflammatory pathway. cdrl-ut.orgresearchgate.net | Decreased hyperinflammatory response. cdrl-ut.org |
| Inhibition of Viral Entry | Impairment of endolysosomal acidification, hindering SARS-CoV-2 entry into cells. researchgate.net | Reduced viral replication. |
Future Directions in Fluoxetine Hydrochloride Research
Elucidating Complex Mechanisms of Action Beyond Serotonin (B10506) Reuptake Inhibition
While the primary mechanism of fluoxetine (B1211875) hydrochloride involves blocking the serotonin transporter protein, thereby increasing the synaptic availability of serotonin, emerging research is focused on its broader neuropharmacological profile. nbinno.comnih.gov Future studies are delving into several other potential mechanisms that may contribute to its therapeutic effects.
One area of investigation is fluoxetine's weak activity as a norepinephrine (B1679862) reuptake inhibitor, an effect that may become more clinically relevant at higher doses. psychopharmacologyinstitute.com Additionally, its role as an antagonist at 5HT2C receptors is being explored as a potential contributor to its activating properties. psychopharmacologyinstitute.com Chronic treatment with fluoxetine has been shown to desensitize serotoninergic inhibition of GABAergic inputs and the intrinsic excitability of dorsal raphe serotonin neurons. nih.govbiorxiv.org This downregulation of 5-HT neuron autoinhibition, a neuroplastic change, may be a key factor in the therapeutic efficacy of SSRIs. nih.govbiorxiv.org
Further research aims to clarify the clinical significance of these non-sertralinergic actions and how they might be harnessed to optimize treatment outcomes. Understanding these complex mechanisms could lead to the development of new antidepressants with more diverse and targeted modes of action.
Deeper Investigation into Neuroplasticity and Functional Network Changes
A significant frontier in fluoxetine research is its impact on neuroplasticity, the brain's ability to reorganize itself by forming new neural connections. nih.gov Depression is often associated with neuronal atrophy in brain regions like the prefrontal cortex and hippocampus. nih.gov Fluoxetine has been shown to promote various forms of neuroplasticity that may counteract these changes.
Key research findings in this area include:
Increased Neurogenesis: Chronic fluoxetine treatment has been demonstrated to increase the proliferation of new cells (neurogenesis) in the hippocampus. oup.comdoi.org
Structural Remodeling: Studies have shown that fluoxetine can increase the density of dendritic spines on pyramidal neurons in the hippocampus and medial prefrontal cortex. nih.govoup.com
Modulation of Inhibitory Networks: Fluoxetine appears to alter the structure and connectivity of cortical interneurons, potentially by influencing plasticity-related molecules like the polysialylated form of the neural cell adhesion molecule (PSA-NCAM) and perineuronal nets (PNNs). oup.com
BDNF Signaling: Fluoxetine treatment has been linked to increased levels of brain-derived neurotrophic factor (BDNF), a key regulator of neuroplasticity, in the hippocampus and frontal cortex. nih.gov
Future research will likely focus on the precise molecular and cellular mechanisms through which fluoxetine induces these neuroplastic changes and how these alterations in brain structure and function translate into improved mood and cognitive function. A deeper understanding of these processes could open avenues for therapies that directly target neuroplasticity.
Integration of Multi-omics Technologies (Genomics, Proteomics) for Response Prediction
The variability in patient response to fluoxetine hydrochloride has spurred interest in using multi-omics technologies to predict treatment outcomes. This approach involves the integrated analysis of various biological datasets, including genomics, proteomics, and metabolomics, to identify biomarkers of antidepressant efficacy.
Recent studies have begun to map the molecular landscape of fluoxetine's action across different brain regions. For instance, a comprehensive multi-omics analysis revealed that fluoxetine induces region-specific shifts in gene expression and chromatin state. nih.govnih.govresearchgate.net This research also pointed to a global increase in energy metabolism and widespread chromatin remodeling as potential shared mechanisms of fluoxetine's action. nih.govnih.gov
Proteomic analyses have also identified specific proteins that are differentially expressed in response to fluoxetine, shedding light on its effects on cytoskeleton organization, endocytosis, and intracellular signaling. nih.gov Machine learning models that integrate multi-omics data, such as genomics and plasma metabolomics, are showing promise in achieving clinically meaningful predictions of antidepressant response. elsevierpure.com
Future research in this domain will focus on validating these predictive models in larger clinical trials and translating these findings into clinically applicable tools for guiding antidepressant selection.
Expanding Preclinical Models to Better Mimic Clinical Heterogeneity
To improve the translation of preclinical findings to clinical practice, there is a growing need for more sophisticated animal models that better reflect the heterogeneity of depressive disorders in humans. nih.govresearchgate.net Traditional preclinical models have been instrumental in understanding the basic mechanisms of antidepressant action. nih.gov
Current research is employing models that incorporate multiple "hits," such as genetic predisposition, early life stress, and chronic environmental stress, to create a more valid representation of the complex etiology of depression. frontiersin.org For example, a "three-hit" mouse model has been used to study the effects of fluoxetine and has highlighted how early life adversity can influence therapeutic efficacy. frontiersin.org
Chronic unpredictable stress models are also being used to investigate the therapeutic effects of fluoxetine on neurochemical and behavioral measures. nih.gov These models allow for the study of long-term treatment effects and the underlying biological changes, such as alterations in inflammatory cytokines. plos.org
Future directions in this area will involve the development of preclinical models that capture a wider range of clinical features, including different symptom profiles and comorbidities. This will be crucial for testing the efficacy of novel therapeutic strategies and for identifying which patient populations are most likely to benefit from specific treatments.
Advanced Clinical Trial Designs for Novel Indications and Long-Term Outcomes
The future of clinical research on this compound will involve more advanced trial designs to explore new therapeutic uses and to better understand its long-term effects. While fluoxetine has completed numerous phase 3 and 4 trials for major depressive disorder, there is ongoing research into its potential for other conditions. drugbank.comdrugbank.com
One innovative area of research is the use of fluoxetine to enhance motor recovery after stroke. The FLOW trial, a randomized, placebo-controlled, blinded phase II trial, is evaluating the efficacy of combining fluoxetine with an exercise rehabilitation program. clinicaltrials.gov This trial utilizes a robust design with randomization to minimize bias and includes long-term follow-up to assess sustained effects. clinicaltrials.gov
Future clinical trials are likely to incorporate several advanced design features, including:
Adaptive Designs: These designs allow for modifications to the trial protocol based on interim data, which can increase efficiency and the likelihood of success.
Biomarker-Stratified Trials: Patients may be enrolled in trials based on specific biological markers to test the efficacy of fluoxetine in targeted subpopulations.
Real-World Evidence Studies: These studies will gather data on the long-term effectiveness and safety of fluoxetine in routine clinical practice, providing valuable insights beyond the controlled setting of traditional clinical trials.
The development and implementation of these advanced clinical trial designs will be essential for fully realizing the therapeutic potential of this compound for both established and novel indications. dataintelo.com
Q & A
Q. How can QSPR models predict this compound solubility in supercritical CO₂ for drug delivery optimization?
- Methodology : Train artificial neural networks (ANN) or support vector regression (SVR) models using molecular descriptors (e.g., polar surface area, logP) and experimental solubility data. Validate predictions against scCO₂ density-dependent solubility curves (e.g., 0.7–0.9 g/cm³). Address discrepancies >10% by refining descriptors related to hydrogen-bonding capacity .
Q. What statistical approaches resolve contradictions in clinical trial data for this compound’s efficacy across depressive subtypes?
- Methodology : Apply multivariate regression to Hamilton Depression Rating Scale (HAM-D) scores, stratifying by symptom clusters (e.g., anxiety, psychomotor retardation). Use non-linear weighting for symptom severity (e.g., delusions in depressive vs. schizophrenic patients). Meta-analyses should adjust for diagnostic heterogeneity and publication bias via funnel plots .
Q. How do researchers optimize green chemistry metrics in spectrophotometric assays for this compound?
- Methodology : Calculate Eco-Scale scores by penalizing hazardous solvents (e.g., methanol) and energy-intensive steps. Replace with ethanol or water-based mobile phases. Use micellar spectrophotometry to reduce organic solvent use by 70%. Validate method robustness via Youden’s factorial design .
Q. What in vitro models validate this compound’s interaction with serotonin transporters (SERT) under varying pH conditions?
- Methodology : Use HEK-293 cells expressing human SERT. Perform uptake assays with ³H-serotonin at pH 6.0–8.0. Apply fluoxetine (1–100 nM) and measure IC₅₀ shifts via nonlinear regression. Confirm binding kinetics via radioligand displacement (e.g., ³H-paroxetine) and molecular docking simulations .
Data Analysis & Validation
Q. How to address variability in this compound’s pharmacokinetic parameters across preclinical species?
Q. What criteria differentiate artifact peaks from genuine degradation products in stability-indicating HPLC methods?
- Methodology : Perform forced degradation (acid/alkali hydrolysis, oxidation, photolysis). Compare retention times and UV spectra of degradation products with synthetic standards. Use mass spectrometry to confirm molecular weights. Establish peak purity via photodiode array detectors (threshold: purity angle < purity threshold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
